SN50
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNURBQMTKEB-URDPEVQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H230N36O29S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2781.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the SN50 Peptide and its Role in the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular inflammatory responses, immune regulation, and cell survival. Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the targeted inhibition of this pathway has emerged as a significant therapeutic strategy. This technical guide provides a comprehensive overview of the SN50 peptide, a widely utilized cell-permeable inhibitor of NF-κB nuclear translocation. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its use, and visualize key concepts through signaling pathway and workflow diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of NF-κB signaling and the development of novel therapeutics targeting this critical pathway.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100).[1][2] These proteins form various homo- and heterodimers that regulate the transcription of a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[3][4] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins known as inhibitors of κB (IκBs).[2][5]
Activation of the canonical NF-κB pathway is initiated by a diverse range of stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1][2] These stimuli trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[4] The activated IKK complex then phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation.[2][6] The degradation of IκBs unmasks the nuclear localization sequence (NLS) on the NF-κB dimers, facilitating their translocation into the nucleus.[5] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby initiating their transcription.[2]
There is also a non-canonical NF-κB pathway, which is primarily activated by a subset of TNF receptor superfamily members and is crucial for B-cell maturation and lymphoid organogenesis.[7] This pathway involves the activation of NF-κB-inducing kinase (NIK) and IKKα, leading to the processing of the p100 precursor to its p52 form.[7]
The this compound Peptide: A Tool for Inhibiting NF-κB Nuclear Translocation
Structure and Mechanism of Action
This compound is a cell-permeable peptide designed to specifically inhibit the nuclear import of the NF-κB p50-containing complexes.[8] Its design is a fusion of two key components:
-
A cell-penetrating peptide sequence: This portion is derived from the hydrophobic region of the signal peptide of Kaposi's fibroblast growth factor (K-FGF), which allows the peptide to efficiently traverse the cell membrane.[8]
-
The nuclear localization sequence (NLS) of NF-κB p50: This sequence (VQRKRQKLMP) acts as a competitive inhibitor of the nuclear import machinery that recognizes and transports the endogenous NF-κB p50/p65 heterodimer into the nucleus.
By competing for the nuclear import receptors, this compound effectively blocks the translocation of active NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of its target genes.[8]
Quantitative Data on this compound Efficacy
The effective concentration of this compound for inhibiting NF-κB activity varies depending on the cell type and the stimulus used. The following tables summarize some of the quantitative data available in the literature.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Stimulus | Effective this compound Concentration | Observed Effect | Reference |
| Murine Endothelial LE-II Cells | Lipopolysaccharide (LPS) | 18 µM | Maximal inhibition of NF-κB nuclear translocation | [8] |
| Multiple Myeloma (MM.1S, ARP-1) | APRIL | 2 µM | Effective inhibition of NF-κB pathway activation | |
| Multiple Myeloma (ARD) | APRIL | 3 µM | Effective inhibition of NF-κB pathway activation | |
| Human Gastric Carcinoma (SGC7901) | Not specified | 18 µmol/L | Lowered nuclear p65 levels | N/A |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (HG) + IL-1β | 50 µg/mL | Reduction in nuclear NF-κB p65 levels |
Table 2: Effects of this compound on Downstream NF-κB Targets and Cellular Processes
| Cell Line/Model | This compound Concentration | Effect | Reference |
| Healing Mouse Corneas | Topical application | Decreased expression of cytokines | |
| Lipopolysaccharide (LPS)-induced lung injury model | Not specified | Attenuated production of inflammatory cytokines | |
| Traumatic Brain Injury (TBI) mouse model | Pretreatment | Significant reduction of TNF-α protein levels from 12 to 48 h post-TBI |
Note: While IC50 values provide a standardized measure of inhibitory potency, specific IC50 values for this compound in relation to NF-κB inhibition are not consistently reported across the literature. The data presented here reflects concentrations demonstrated to be effective in specific experimental contexts.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of the this compound peptide to study the NF-κB signaling pathway.
Cell Culture and this compound Treatment
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and at the desired confluency (typically 70-80%) at the time of treatment.
-
This compound Preparation: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or an appropriate buffer to create a stock solution. Further dilute the stock solution in serum-free cell culture medium to the desired final working concentration immediately before use.
-
Pre-incubation with this compound: Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells and incubate for a period of 30 to 60 minutes at 37°C and 5% CO2. This allows for cellular uptake of the peptide.
-
Stimulation: Following the pre-incubation period, add the NF-κB-inducing stimulus (e.g., TNF-α, LPS) directly to the medium containing this compound.
-
Incubation: Incubate the cells for the desired length of time to observe the effect on NF-κB signaling. This can range from 15 minutes to several hours depending on the specific endpoint being measured.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis as described in the following protocols.
Nuclear and Cytoplasmic Fractionation for Western Blot Analysis
This protocol allows for the separation of nuclear and cytoplasmic proteins to specifically assess the translocation of NF-κB subunits (e.g., p65).
Reagents:
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Buffer A (Cytoplasmic Lysis Buffer): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
-
Buffer B (Nuclear Lysis Buffer): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
10% NP-40
Procedure:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold Buffer A.
-
Incubate on ice for 15 minutes.
-
Add 12.5 µL of 10% NP-40 and vortex vigorously for 10 seconds.
-
Centrifuge at 13,000 rpm for 30 seconds at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Resuspend the nuclear pellet in 50 µL of ice-cold Buffer B.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
The supernatant contains the nuclear fraction.
-
Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
Proceed with standard Western blotting procedures, using antibodies specific for NF-κB p65 and loading controls for each fraction (e.g., GAPDH for cytoplasmic, Histone H3 for nuclear).
Immunocytochemistry for NF-κB p65 Translocation
This method allows for the visualization of p65 localization within individual cells.
Procedure:
-
Grow cells on sterile glass coverslips in a multi-well plate.
-
Treat the cells with this compound and the NF-κB stimulus as described in section 4.1.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 diluted in the blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
Procedure:
-
Prepare nuclear extracts as described in section 4.2.
-
Synthesize and label a double-stranded oligonucleotide probe containing the κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
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In a binding reaction tube, combine the nuclear extract, the labeled probe, and a binding buffer (containing poly(dI-dC) to reduce non-specific binding).
-
For competition assays, add an excess of unlabeled probe to a separate reaction to confirm binding specificity.
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Incubate the reactions at room temperature for 20-30 minutes.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A "shifted" band indicates the presence of an active NF-κB-DNA complex.
Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.
Procedure:
-
Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple κB binding sites, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
After 24-48 hours, treat the cells with this compound and the NF-κB stimulus.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Conclusion
The this compound peptide is a valuable and widely used tool for the specific inhibition of NF-κB nuclear translocation. Its cell-permeable nature and competitive inhibitory mechanism make it a powerful reagent for elucidating the role of the NF-κB signaling pathway in a variety of biological processes and disease models. This technical guide has provided a comprehensive overview of the this compound peptide, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. By utilizing the information and methodologies presented herein, researchers and drug development professionals can effectively employ this compound to advance our understanding of NF-κB signaling and to explore its potential as a therapeutic target. As with any inhibitor, it is crucial to include appropriate controls in all experiments to ensure the specificity of the observed effects. The continued investigation into the nuances of NF-κB regulation will undoubtedly pave the way for the development of more targeted and effective therapies for a wide range of human diseases.
References
- 1. NF-κB responds to absolute differences in cytokine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB this compound ≥97% (HPLC), lyophilized, NF-κB translocation inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SN50: A Cell-Permeable Inhibitor of NF-κB Nuclear Translocation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SN50 is a synthetic, cell-permeable peptide that has become a widely utilized tool in cell biology and immunology research for its ability to inhibit the nuclear translocation of the transcription factor Nuclear Factor-kappa B (NF-κB). This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of this compound. It details the seminal work of Lin et al. (1995) and presents key quantitative data, experimental protocols, and visualizations to facilitate its application in research and drug development.
Introduction
The transcription factor NF-κB plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis. The aberrant activation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of specific inhibitors of this pathway has been a significant focus of biomedical research.
One of the key regulatory steps in NF-κB activation is the translocation of the active NF-κB complex, typically a heterodimer of the p50 and p65 subunits, from the cytoplasm to the nucleus. This process is mediated by a nuclear localization sequence (NLS) present on the NF-κB subunits. The discovery of this compound, a peptide designed to competitively inhibit this nuclear import, provided researchers with a valuable tool to dissect the roles of NF-κB in various cellular processes.
The Discovery of this compound
The foundational research describing the rational design and validation of the this compound inhibitor was published by Lin, Y. Z., Yao, J., Veach, R. A., Torgerson, T. R., and Hawiger, J. in 1995 in the Journal of Biological Chemistry. The researchers were affiliated with the Department of Microbiology and Immunology and the Department of Medicine at Vanderbilt University School of Medicine, Nashville, Tennessee. Their work was supported by grants from the National Institutes of Health.
The design of this compound was based on a novel strategy to create a cell-permeable peptide that could specifically interfere with the nuclear import machinery. The peptide was engineered as a chimera, combining two distinct functional domains:
-
A cell-permeable motif: The hydrophobic region of the signal peptide of Kaposi's fibroblast growth factor (K-FGF) was utilized to facilitate the peptide's translocation across the cell membrane.
-
A nuclear localization sequence (NLS): The NLS of the NF-κB p50 subunit (amino acids 360-369) was included to competitively inhibit the recognition and transport of the endogenous NF-κB complex by the nuclear import receptors.
An inactive control peptide, SN50M , was also synthesized. In SN50M, critical lysine and arginine residues within the NLS were substituted with glycine and asparagine, respectively, to abolish its inhibitory activity while retaining its cell-permeable domain.
Mechanism of Action
This compound functions as a competitive inhibitor of the nuclear import of the NF-κB p50/p65 heterodimer. By mimicking the NLS of the p50 subunit, this compound is thought to bind to the importin α/β heterodimer, the nuclear transport receptor responsible for recognizing and shuttling NLS-containing proteins into the nucleus. This competitive binding saturates the importin receptors, thereby preventing the translocation of the active NF-κB complex from the cytoplasm to the nucleus. The inhibition of nuclear translocation effectively blocks NF-κB-dependent gene transcription.
Figure 1: NF-κB signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data
The original study by Lin et al. (1995) demonstrated a dose-dependent inhibition of NF-κB nuclear translocation by this compound in murine endothelial (LE-II) cells stimulated with lipopolysaccharide (LPS).
| Concentration of this compound (µM) | Inhibition of NF-κB Nuclear Translocation (%) |
| 6 | ~25% |
| 12 | ~50% |
| 18 | ~75% |
| 36 | ~90% |
| 72 | ~95% |
| Table 1: Dose-dependent inhibition of LPS-induced NF-κB nuclear translocation by this compound in LE-II cells. Data is estimated from the graphical representation in Lin et al. (1995). |
Subsequent studies have reported IC50 values for this compound in various cell lines and under different experimental conditions. For example, in multiple myeloma cell lines, this compound was shown to effectively inhibit NF-κB pathway activation at concentrations of 2-3 µM.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of the this compound inhibitor.
Peptide Synthesis
This compound and the control peptide SN50M were synthesized using solid-phase peptide synthesis with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesized peptides were purified by reverse-phase high-performance liquid chromatography (HPLC) and their molecular weights were confirmed by mass spectrometry.
This compound Peptide Sequence: H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Gln-Lys-Leu-Met-Pro-OH
SN50M (Inactive Control) Peptide Sequence: H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Asn-Gly-Arg-Gln-Asn-Leu-Met-Pro-OH
Cell Culture and Treatment
Murine endothelial cells (LE-II) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/ml), and streptomycin (100 µg/ml) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-incubated with varying concentrations of this compound or SN50M for 1 hour before stimulation with lipopolysaccharide (LPS; 10 µg/ml) for 1 hour.
Figure 2: General experimental workflow for assessing this compound activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA was performed to assess the DNA-binding activity of NF-κB in nuclear extracts.
-
Nuclear Extract Preparation: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and scraped into a hypotonic buffer. The cells were allowed to swell on ice and then lysed by the addition of Nonidet P-40. The nuclei were pelleted by centrifugation, and the nuclear proteins were extracted using a high-salt buffer.
-
Probe Labeling: A double-stranded oligonucleotide containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') was end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Nuclear extracts were incubated with the ³²P-labeled probe in a binding buffer containing poly(dI-dC) as a non-specific competitor.
-
Electrophoresis: The protein-DNA complexes were resolved on a non-denaturing polyacrylamide gel.
-
Visualization: The gel was dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.
Immunofluorescence Microscopy
Immunofluorescence microscopy was used to directly visualize the subcellular localization of the NF-κB p65 subunit.
-
Cell Preparation: Cells were grown on glass coverslips and subjected to the same treatment protocol as described above.
-
Fixation and Permeabilization: After treatment, the cells were fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100 in PBS.
-
Immunostaining: The cells were incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by incubation with a fluorescein-conjugated secondary antibody.
-
Microscopy: The coverslips were mounted on glass slides, and the cellular fluorescence was visualized using a fluorescence microscope.
Conclusion
The development of the this compound peptide represented a significant advancement in the study of NF-κB signaling. Its ability to permeate cell membranes and specifically inhibit the nuclear translocation of NF-κB provided a powerful tool for elucidating the diverse roles of this transcription factor in health and disease. The rational design, combining a cell-permeable motif with a competitive inhibitory sequence, has served as a paradigm for the development of other cell-penetrating peptide inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of NF-κB-mediated cellular processes.
References
The SN50 Peptide: A Technical Guide to its Structure, Sequence, and Mechanism of Nuclear Import Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SN50 peptide is a widely utilized cell-permeable inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Its ability to block the nuclear translocation of NF-κB has made it a valuable tool for studying the roles of this critical transcription factor in various physiological and pathological processes, including inflammation, immunity, and cancer. This technical guide provides a comprehensive overview of the structure, sequence, and mechanism of action of the this compound peptide, along with detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.
Structure and Sequence
The this compound peptide is a synthetic, chimeric peptide composed of two distinct functional domains: a cell-penetrating peptide (CPP) and a nuclear localization sequence (NLS) inhibitory domain.
-
Cell-Penetrating Peptide Domain: This N-terminal sequence is derived from the hydrophobic region of the Kaposi fibroblast growth factor (K-FGF) signal sequence. This domain facilitates the efficient translocation of the peptide across the plasma membrane, enabling its entry into the cytoplasm of target cells.
-
Nuclear Localization Sequence (NLS) Inhibitory Domain: This C-terminal sequence corresponds to the NLS of the NF-κB p50 subunit (residues 360-369). This sequence is responsible for the peptide's inhibitory activity by competing with the endogenous NLS of NF-κB for binding to nuclear import receptors.
A mutant version of the peptide, SN50M, is often used as a negative control in experiments. In SN50M, two critical positively charged amino acids (lysine and arginine) within the NLS are replaced with uncharged residues (asparagine and glycine), thereby ablating its ability to competitively inhibit nuclear import.
Amino Acid Sequences
| Peptide | Sequence (Single-Letter Code) | Description |
| This compound | AAVALLPAVLLALLAPVQRKRQKLMP | Composed of the K-FGF cell-penetrating motif followed by the NF-κB p50 NLS. |
| SN50M | AAVALLPAVLLALLAPVQNGGNKLMP | A mutant control peptide with key residues in the NLS replaced to inactivate it. |
Mechanism of Action: Inhibition of Nuclear Import
The inhibitory activity of the this compound peptide is centered on its ability to competitively block the classical nuclear import pathway utilized by NF-κB. In resting cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon cellular stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, thereby unmasking the NLS on the NF-κB subunits.
The exposed NLS of the NF-κB dimer is then recognized by the importin α/β heterodimer, a key component of the nuclear import machinery. Importin α binds directly to the NLS, and this complex is then bound by importin β, which mediates the translocation of the entire complex through the nuclear pore complex (NPC) into the nucleus. Once in the nucleus, the importin-NF-κB complex is dissociated by the GTP-binding protein Ran, allowing NF-κB to bind to specific DNA sequences (κB sites) in the promoter and enhancer regions of its target genes, thereby regulating their transcription.
The this compound peptide exerts its inhibitory effect by mimicking the NLS of the NF-κB p50 subunit. Due to this mimicry, this compound competitively binds to the NLS-binding pocket of importin α. By occupying this binding site, this compound effectively prevents the recognition and binding of the endogenous NF-κB NLS by importin α, thus inhibiting the nuclear translocation of NF-κB. This cytoplasmic sequestration of NF-κB prevents it from accessing its target genes in the nucleus, leading to the downregulation of NF-κB-mediated gene expression.
Caption: NF-κB signaling pathway and the inhibitory mechanism of the this compound peptide.
Quantitative Data
The efficacy of the this compound peptide in inhibiting NF-κB nuclear translocation and downstream signaling has been quantified in various studies. The following tables summarize key quantitative data.
Binding Affinity of N50 Peptide to Importin α5
The N50 peptide, which constitutes the active NLS-mimicking portion of this compound, has been shown to bind with high affinity to importin α5.[1]
| Interacting Molecules | Method | Dissociation Constant (Kd) | Stoichiometry (N50:Importin α5) |
| N50 Peptide & Importin α5 | Bio-Layer Interferometry | KD1 = 73 nM, KD2 = 140 nM | 2:1 |
Note: The two dissociation constants suggest the occupancy of both the major and minor NLS binding pockets on importin α5.[1]
Inhibitory Concentrations of this compound Peptide
The concentration of this compound required to inhibit NF-κB activity varies depending on the cell type, the stimulus used, and the specific endpoint being measured.
| Cell Type | Stimulus | Inhibitory Concentration (IC) | Effect | Reference |
| Murine Endothelial LE-II cells | Lipopolysaccharide (LPS) | 18 µM | Maximal inhibition of NF-κB nuclear translocation. | |
| Multiple Myeloma (MM.1S, ARP-1) | APRIL | 2 µM | Effective inhibition of NF-κB pathway activation. | [1] |
| Multiple Myeloma (ARD) | APRIL | 3 µM | Effective inhibition of NF-κB pathway activation. | [1] |
| Human Adipocytes | LPS (10 ng/mL) | 50 µg/mL | Abrogation of LPS-stimulated NF-κB activity. | |
| PC-3 (Prostate Cancer) | Ionizing Radiation (6 Gy) | 40 µg/mL | Blockade of NF-κB nuclear import. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of the this compound peptide.
Nuclear and Cytoplasmic Fractionation for Western Blot Analysis
This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the subcellular localization of NF-κB subunits (e.g., p65) following treatment with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)
-
Detergent Solution (e.g., 10% NP-40)
-
Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency and treat with this compound or SN50M (control) for the desired time, followed by stimulation to induce NF-κB activation (e.g., TNF-α, LPS).
-
Wash cells twice with ice-cold PBS and harvest by scraping or centrifugation.
-
Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds.
-
Centrifuge the lysate at 14,000 x g for 30 seconds at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer to a new pre-chilled tube.
-
Resuspend the remaining nuclear pellet in 50 µL of ice-cold Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing every 5 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
Determine the protein concentration of both cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
Analyze the fractions by Western blotting using antibodies against an NF-κB subunit (e.g., p65), a cytoplasmic marker (e.g., GAPDH or α-tubulin), and a nuclear marker (e.g., Histone H3 or Lamin B1) to confirm the purity of the fractions.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts. A decrease in the shifted band in this compound-treated samples indicates inhibition of NF-κB nuclear translocation and subsequent DNA binding.
Materials:
-
Nuclear extracts (prepared as described above)
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'), end-labeled with [γ-³²P]ATP or a non-radioactive label (e.g., biotin).
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Poly(dI-dC)
-
Loading Buffer (e.g., 25% Ficoll)
-
Non-denaturing polyacrylamide gel (e.g., 4-6%)
-
TBE Buffer (Tris/Borate/EDTA)
Procedure:
-
Prepare the binding reaction mixture on ice by adding the following in order: 2 µL of 10x Binding Buffer, 1 µL of Poly(dI-dC) (1 µg/µL), 5-10 µg of nuclear extract, and nuclease-free water to a final volume of 19 µL.
-
Add 1 µL of the labeled oligonucleotide probe.
-
Incubate the reaction at room temperature for 20-30 minutes.
-
For competition and supershift assays:
-
Competition: Add a 50- to 100-fold molar excess of unlabeled ("cold") NF-κB consensus oligonucleotide to a parallel reaction mixture before adding the labeled probe.
-
Supershift: Add 1-2 µg of an antibody specific for an NF-κB subunit (e.g., anti-p65 or anti-p50) to the reaction mixture after the initial incubation with the labeled probe and incubate for an additional 20-30 minutes at room temperature or overnight at 4°C.
-
-
Add 2 µL of Loading Buffer to each reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100-150 V at 4°C until the dye front is near the bottom.
-
Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen. For non-radioactive detection, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
Co-Immunoprecipitation (Co-IP) of this compound-Binding Proteins
This protocol can be adapted to identify the interaction of this compound with its target proteins, primarily importin α. A biotinylated version of this compound is often used for pull-down assays.
Materials:
-
Whole-cell lysates
-
Biotinylated this compound peptide
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the whole-cell lysate by incubating with streptavidin beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with biotinylated this compound or a biotinylated control peptide for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin beads to the lysate-peptide mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using an antibody against the protein of interest (e.g., importin α).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the inhibitory effect of this compound on NF-κB nuclear translocation.
Caption: A typical experimental workflow to study the effects of this compound.
Conclusion
The this compound peptide is a powerful and specific inhibitor of NF-κB nuclear translocation. Its well-defined structure and mechanism of action, coupled with its cell permeability, make it an indispensable tool for researchers in a multitude of fields. This technical guide has provided a detailed overview of the this compound peptide, including its sequence, mechanism, quantitative inhibitory data, and robust experimental protocols. By leveraging this information, scientists can confidently employ this compound to dissect the intricate roles of the NF-κB signaling pathway in health and disease, and to explore its potential as a therapeutic agent.
References
An In-depth Technical Guide to the Cell Permeability of SN50 and its Delivery Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the SN50 peptide, focusing on its cell permeability, the mechanism of its delivery peptide, and the experimental protocols used to quantify its uptake and biological activity. This compound is a widely used research tool for inhibiting the nuclear translocation of the transcription factor NF-κB, a key regulator of inflammatory responses, cell survival, and proliferation. Its efficacy is critically dependent on its ability to traverse the cell membrane and reach its intracellular target.
The this compound Peptide: Composition and Mechanism
This compound is a synthetic, cell-permeable peptide designed to specifically block the nuclear import of the NF-κB p50 subunit and its active complexes, such as the p50/p65 heterodimer.[1] It is a chimeric peptide constructed from two distinct functional domains:
-
A Cell-Permeating Peptide (CPP): The N-terminal domain is the hydrophobic, membrane-translocating sequence (AAVALLPAVLLALLAP) derived from the signal peptide of Kaposi Fibroblast Growth Factor (K-FGF).[1] This sequence facilitates the peptide's entry into the cell, a crucial feature for its biological activity.
-
A Nuclear Localization Sequence (NLS): The C-terminal domain contains the NLS of the NF-κB p50 subunit (VQRKRQKLMP).[1][2] This sequence acts as a competitive inhibitor, targeting the cellular machinery responsible for transporting NF-κB into the nucleus.
The inactive control peptide, SN50M, contains two point mutations (Asn and Gly for Lys and Arg) in the NLS region, rendering it unable to compete for nuclear import while retaining the same delivery peptide.[3][4]
Peptide Sequences
The amino acid sequences for this compound and its inactive control peptide, SN50M, are detailed below.
| Peptide Name | Sequence (Three-Letter Code) | Sequence (One-Letter Code) | Function |
| This compound | Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Gln-Lys-Leu-Met-Pro | AAVALLPAVLLALLAPVQRKRQKLMP | Cell-permeable NF-κB translocation inhibitor[1][2] |
| SN50M | Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Asn-Gly-Gln-Lys-Leu-Met-Pro | AAVALLPAVLLALLAPVQRNGQKLMP | Inactive control peptide[4] |
Mechanism of NF-κB Inhibition
Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This unmasks the NLS on the NF-κB subunits, allowing them to be recognized by importin proteins and transported into the nucleus, where they activate gene transcription.
This compound competitively inhibits this final translocation step. By mimicking the p50 NLS, it saturates the importin binding sites, thereby preventing the nuclear import of the active NF-κB complex.[1][5]
Quantitative Data on Cell Permeability and Efficacy
Direct quantitative measurement of this compound's cell permeability (e.g., uptake efficiency percentage or intracellular concentration) is not extensively reported in the literature. Efficacy is typically inferred from downstream biological effects at given concentrations. The tables below summarize the effective concentrations used in various experimental models.
| Cell Type | Stimulant | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Human Adipocytes | LPS (10 ng/mL) | 50 µg/mL | 2h preincubation, then 3-24h | Significant decrease in TNF-α secretion and NF-κB p65 protein levels.[6][7] | [6][7] |
| Human Gastric Cancer (SGC7901) | LY294002 | Not specified | 24h | Enhanced cell death induced by LY294002.[2] | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30 mM) + IL-1β (10 ng/mL) | 50 µg/mL | 48h | Reduced protein levels of nuclear NF-κB p65 and p-NF-κB p65.[2] | [2] |
| Multiple Myeloma (MM) Cell Lines | APRIL | 2-3 µM | 16h | Effective inhibition of NF-κB pathway activation.[8] | [8] |
| Prostate Cancer (PC-3) Cells | Ionizing Radiation | 40 µg/mL | 1h preincubation | Inhibition of nuclear import of NF-κB family members.[3] | [3] |
| Isolated Perfused Rat Lungs | High Tidal Volume Ventilation or LPS | Not specified | Onset of ventilation or 15 min before LPS | Attenuated inflammatory responses, apoptosis, and lung injury.[5][9] | [5][9] |
Experimental Protocols
Assessing the cell permeability and biological function of this compound involves a multi-step process, from treating the cells to analyzing the downstream effects on NF-κB localization and activity.
General Workflow for Assessing this compound Activity
Protocol: NF-κB Nuclear Translocation via Western Blot
This protocol determines the levels of NF-κB p65 in the nuclear and cytoplasmic fractions of the cell, providing a semi-quantitative measure of this compound's ability to block translocation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, THP-1) to achieve 80-90% confluency.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 50 µg/mL) for 2 hours at 37°C. Include control groups: untreated cells, cells treated with stimulant only, and cells treated with SN50M + stimulant.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL LPS or 10 ng/mL TNF-α) for the appropriate time (e.g., 30-60 minutes).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., containing HEPES, KCl, MgCl2, and a protease inhibitor cocktail).
-
Incubate on ice for 15 minutes, then add a detergent (e.g., NP-40) and vortex vigorously to disrupt the cell membrane.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.
-
Wash the remaining nuclear pellet with the extraction buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice for 30 minutes with periodic vortexing to lyse the nuclear membrane.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both nuclear and cytoplasmic fractions using a Bradford or BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Include a nuclear marker (e.g., Histone H3 or Lamin B1) and a cytoplasmic marker (e.g., GAPDH or Tubulin) to verify fractionation purity.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against NF-κB p65.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. A reduction in the nuclear p65 band in this compound-treated samples indicates successful inhibition.
-
Protocol: NF-κB p65 Transcription Factor Activity Assay
This ELISA-based method offers a quantitative measure of active NF-κB binding to its DNA consensus sequence.
-
Prepare Nuclear Extracts: Follow steps 1 and 2 from the Western Blot protocol to obtain nuclear protein extracts.
-
Perform Assay (based on a typical kit, e.g., TransAM™):
-
Add 20 µg of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site (5'-GGGACTTTCC-3').
-
Incubate for 1 hour to allow active NF-κB to bind to the DNA.
-
Wash the wells to remove non-specific binding.
-
Add a primary antibody specific to the activated form of NF-κB p65. Incubate for 1 hour.
-
Wash, then add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add a developing solution (e.g., TMB substrate).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Compare the absorbance of this compound-treated samples to controls. A lower absorbance indicates reduced NF-κB activity.[6]
-
Considerations for Use
-
Peptide Stability: Like all peptides, this compound is susceptible to degradation by proteases.[10][11] It should be stored lyophilized at -20°C or -80°C. Once reconstituted, it should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.[2][10]
-
Controls: The use of the inactive mutant peptide, SN50M, is critical to ensure that the observed effects are due to the specific inhibition of NF-κB translocation and not from non-specific effects of the peptide or its delivery vehicle.[3][4]
-
Toxicity: While generally well-tolerated in cell culture, it is essential to determine the optimal, non-toxic concentration for each cell type and experimental condition through dose-response and cell viability assays (e.g., MTT or Trypan Blue exclusion). For instance, a concentration of 50 µg/mL was determined to be non-cytotoxic for human adipocytes.[6]
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. encyclopedia.pub [encyclopedia.pub]
Foundational Research on NF-κB Translocation Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning Nuclear Factor-kappa B (NF-κB) translocation inhibitors. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the core signaling pathways, experimental methodologies for inhibitor screening, and a quantitative analysis of various inhibitors.
The NF-κB Signaling Pathway: A Central Regulator of Cellular Processes
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] In mammals, this family consists of five members: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100).[1] These proteins form various homodimers and heterodimers that, upon activation, translocate from the cytoplasm to the nucleus to modulate gene expression. The activity of NF-κB is primarily regulated by its subcellular localization, which is controlled by two main signaling pathways: the canonical and non-canonical pathways.
The Canonical NF-κB Pathway
The canonical pathway is the most common route for NF-κB activation and is typically triggered by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as pathogen-associated molecular patterns (PAMPs). In resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, most notably IκBα.
Upon stimulation, the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is activated.[2] IKKβ then phosphorylates IκBα on two specific serine residues, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes, thereby activating their transcription.
The Non-Canonical NF-κB Pathway
The non-canonical, or alternative, pathway is activated by a more limited set of stimuli, primarily members of the TNF superfamily such as B-cell activating factor (BAFF) and lymphotoxin-β (LTβ). This pathway is crucial for the development and maintenance of secondary lymphoid organs.
The key kinase in this pathway is the NF-κB-inducing kinase (NIK). In unstimulated cells, NIK is continuously targeted for degradation. Upon receptor ligation, NIK accumulates and activates an IKKα homodimer. This IKKα complex then phosphorylates the C-terminus of the p100 protein, which is bound to RelB. This phosphorylation event leads to the ubiquitination and proteasomal processing of p100 into p52. The resulting p52/RelB heterodimer is then free to translocate to the nucleus and activate the transcription of its target genes.
Experimental Protocols for Measuring NF-κB Translocation
Several robust methods are available to quantify the nuclear translocation of NF-κB, a critical step in its activation. The choice of assay depends on the specific research question, desired throughput, and available equipment.
Immunofluorescence/Immunocytochemistry for p65 Translocation
This method provides a visual and quantitative assessment of NF-κB p65 subunit localization within the cell.
Protocol:
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[4][5]
-
Wash three times with PBS.
-
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.[4] For some protocols, ice-cold methanol can be used after formalin fixation.[5]
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5-10% normal goat serum or 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[4][5]
-
Incubate with a primary antibody specific for the NF-κB p65 subunit (e.g., rabbit polyclonal anti-p65) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[4][5]
-
-
Secondary Antibody and Counterstaining:
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.[4]
-
Wash three times with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as Hoechst 33342 or DAPI for 10 minutes.[4][5]
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in a population of cells.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions. It can be used to assess the DNA-binding activity of NF-κB in nuclear extracts, which is a downstream consequence of its nuclear translocation.
Protocol:
-
Nuclear Protein Extraction:
-
Culture and treat cells with inhibitors and stimuli as described for immunofluorescence.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl2, DTT, and a non-ionic detergent like NP-40) to swell the cells and disrupt the plasma membrane.
-
Centrifuge to pellet the nuclei.
-
Extract the nuclear proteins by resuspending the nuclear pellet in a high-salt extraction buffer (containing HEPES, high concentration of NaCl or KCl, EDTA, and DTT).
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration of the nuclear extract using a protein assay (e.g., Bradford or BCA).
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the consensus κB binding site (5'-GGGACTTTCC-3').[6]
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract (typically 2-10 µg) with a binding buffer (containing Tris-HCl, NaCl, glycerol, DTT, and EDTA).[6]
-
Add a non-specific competitor DNA, such as poly(dI-dC), to prevent non-specific protein-DNA interactions.[6]
-
Add the labeled probe and incubate at room temperature for 20-30 minutes to allow for the formation of NF-κB-DNA complexes.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage. The protein-DNA complexes will migrate slower than the free probe, resulting in a "shifted" band.
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using streptavidin-HRP (for biotin) or by direct fluorescence imaging.
-
Luciferase Reporter Gene Assay
This is a high-throughput method to measure the transcriptional activity of NF-κB. It involves transfecting cells with a plasmid containing a luciferase reporter gene driven by a promoter with multiple κB binding sites.
Protocol:
-
Cell Transfection and Treatment:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[7]
-
Allow the cells to recover and express the reporters for 24-48 hours.
-
Treat the cells with the test inhibitors and then stimulate with an NF-κB activator.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add a passive lysis buffer to each well and incubate for about 15 minutes at room temperature with gentle shaking to lyse the cells.[8]
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to an opaque multi-well plate suitable for luminescence measurements.
-
Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence using a luminometer.[2]
-
Then, add a reagent that quenches the firefly luciferase activity and simultaneously provides the substrate for the Renilla luciferase. Measure the Renilla luminescence.[2]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity in stimulated versus unstimulated cells and the percentage of inhibition by the test compounds.
-
Quantitative Data on NF-κB Translocation Inhibitors
A wide range of natural and synthetic compounds have been identified as inhibitors of NF-κB translocation. Their potency is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the NF-κB activity by 50%. The following table summarizes the IC₅₀ values for several well-characterized NF-κB inhibitors.
| Inhibitor | Class | Target/Mechanism | Cell Type | Assay | IC₅₀ | Reference(s) |
| Synthetic Inhibitors | ||||||
| BAY 11-7082 | α,β-Unsaturated Carbonyl | Irreversibly inhibits IκBα phosphorylation | Tumor cells | IκBα Phosphorylation Assay | 10 µM | [2][4][5][7][9] |
| MG-132 | Peptide Aldehyde | Proteasome inhibitor (inhibits IκBα degradation) | A549 cells | NF-κB Activation | - | [8][10][11][12] |
| QNZ (EVP4593) | Quinazoline | IKKβ inhibitor | - | IKKβ Kinase Assay | 11 nM | |
| TPCA-1 | Thiophene Carboxamide | IKKβ inhibitor | - | IKKβ Kinase Assay | 17.9 nM | |
| Natural Product Inhibitors | ||||||
| Parthenolide | Sesquiterpene Lactone | Inhibits IKKβ | - | IKKβ Kinase Assay | 5 µM | |
| Curcumin | Polyphenol | Inhibits IKK activity | K562 cells | Luciferase Reporter Assay | ~25 µM | [3] |
| Resveratrol | Stilbenoid | Inhibits IKK activity | - | - | - | [13] |
| Quercetin | Flavonoid | Inhibits IκBα phosphorylation and p65 nuclear translocation | U87 glioma cells | Transactivation Assay | 20 µM | |
| Genistein | Isoflavone | Inhibits IκBα phosphorylation and p50/p65 nuclear translocation | Prostate cancer cells | - | 50 µM | [14] |
| Helenalin | Sesquiterpene Lactone | Directly alkylates p65, inhibiting DNA binding | - | - | - | |
| Andrographolide | Diterpenoid | Inhibits IκBα phosphorylation | - | - | - |
Note: IC₅₀ values can vary depending on the cell type, stimulus, and assay conditions.
Conclusion
The inhibition of NF-κB translocation is a promising therapeutic strategy for a multitude of inflammatory diseases and cancers. A thorough understanding of the underlying signaling pathways and the availability of robust experimental protocols are essential for the discovery and development of novel and effective NF-κB inhibitors. This guide provides a foundational framework for researchers in this field, summarizing the key concepts, methodologies, and quantitative data to facilitate further investigation and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 3. longdom.org [longdom.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MG-132 | Cell Signaling Technology [cellsignal.com]
- 9. BAY 11-7082 [sigmaaldrich.com]
- 10. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
An In-depth Guide to the Function of SN50 in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory process, making it a prime target for therapeutic intervention. SN50 is a cell-permeable peptide inhibitor designed to specifically block the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and quantitative data on its effects.
Introduction to this compound
This compound is a synthetic peptide that functions as a potent and specific inhibitor of Nuclear Factor-kappa B (NF-κB) signaling.[1] It is engineered to be cell-permeable, allowing it to reach its intracellular target. The peptide consists of two key components:
-
A hydrophobic signal peptide sequence derived from Kaposi's fibroblast growth factor, which facilitates its passage across the cell membrane.[2]
-
The nuclear localization sequence (NLS) of the NF-κB p50 subunit (amino acids 360-369).[2][3]
This design allows this compound to competitively inhibit the nuclear import machinery responsible for transporting active NF-κB complexes into the nucleus.[1] By preventing nuclear translocation, this compound effectively blocks NF-κB from binding to DNA and activating the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5]
Mechanism of Action: Inhibition of NF-κB Nuclear Translocation
The canonical NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the Nuclear Localization Sequence (NLS) on the NF-κB subunits, allowing the active dimer to be recognized by the nuclear import machinery, specifically importin-α and importin-β.[7][8] This complex is then transported through the nuclear pore complex into the nucleus, where it initiates gene transcription.
This compound exerts its inhibitory effect by directly interfering with this nuclear import process. The NLS portion of the this compound peptide mimics the NLS of the NF-κB p50 subunit, allowing it to competitively bind to importin-α molecules.[8] This competition saturates the binding sites on the importins, preventing them from recognizing and binding to the NLS of the endogenous, active NF-κB p50/p65 dimers.[7] As a result, the nuclear translocation of NF-κB is blocked, and the transcription of its target inflammatory genes is suppressed.[4][5] An inactive control peptide, SN50M, which contains mutations in the NLS region, does not inhibit NF-κB translocation and is often used as a negative control in experiments.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Efficacy
The effectiveness of this compound has been demonstrated across various cell types and inflammatory models. The following table summarizes key quantitative findings from the literature.
| Parameter | Cell Type / Model | Stimulus | This compound Concentration | Observed Effect | Reference |
| NF-κB Activity | Human Adipocytes | LPS (10 ng/mL) | 50 µg/mL | Significant reduction in NF-κB activity at 3 and 12 hours. | [2] |
| NF-κB p65 Protein Levels | Human Adipocytes | LPS (10 ng/mL) | 50 µg/mL | Marked reduction in nuclear NF-κB p65 protein levels at 3 and 12 hours. | [2] |
| TNF-α Secretion | Human Adipocytes | LPS (10 ng/mL) | 50 µg/mL | Significant dose-dependent reduction in TNF-α secretion. | [2] |
| Inflammatory Cytokines | Rat Lung Tissue (LPS-induced injury model) | LPS (10 mg/kg) | Pre-treatment | Attenuated expression of IL-1β and TNF-α. | [4] |
| Inflammatory Cytokines | Rat Lung Tissue (Ventilator-induced injury) | High Tidal Volume Ventilation | Pre-treatment | Attenuated expression of IL-1β and TNF-α. | [9] |
| STAT1 Nuclear Import | Jurkat T cells | N/A | N/A | Binding affinity of STAT1 to Importin α5 is 191 nmol/L; this compound inhibits this import. | [8] |
| Cell Viability | Human Gastric Cancer Cells (SGC7901) | LY294002 | N/A | Enhanced cell death when co-treated with LY294002. | [5] |
Key Experimental Protocols
Accurate assessment of this compound's function relies on standardized experimental procedures. Below are detailed methodologies for common assays used to study NF-κB inhibition.
Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the subcellular localization of NF-κB (typically the p65 subunit) to assess the inhibitory effect of this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, RAW 264.7) on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Pre-treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 50 µg/mL) or SN50M (control peptide) for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) and incubate for 30-60 minutes.
-
Fixation: Wash cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in 1% BSA/PBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Quantify nuclear fluorescence intensity using image analysis software (e.g., ImageJ).
Caption: Workflow for Immunofluorescence-based NF-κB Translocation Assay.
Western Blot for Nuclear and Cytoplasmic Fractions
This technique quantifies the amount of NF-κB p65 in the nucleus versus the cytoplasm.
Methodology:
-
Cell Treatment: Grow cells in 10 cm dishes to 80-90% confluency. Pre-treat with this compound and stimulate as described in section 4.1.
-
Cell Lysis: Wash cells with ice-cold PBS and harvest. Perform subcellular fractionation using a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each fraction by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour. Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Loading Controls: To ensure proper fractionation and equal loading, probe the membrane with antibodies for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Histone H3 or Lamin B1).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film.
-
Analysis: Densitometrically quantify the p65 bands relative to the respective loading controls.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
This assay measures the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
Methodology:
-
Cell Treatment: Plate cells in a 24- or 48-well plate. Pre-treat with varying concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent for a specified time (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
ELISA Procedure: Perform the ELISA using a commercial kit specific for the cytokine of interest (e.g., human TNF-α ELISA kit). Follow the manufacturer's instructions precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (the collected supernatant).
-
Adding a detection antibody.
-
Adding an enzyme-conjugate (e.g., streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm) on a plate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in each sample.
Conclusion
This compound is a valuable research tool for dissecting the role of NF-κB in inflammatory processes. Its specific mechanism of action—competitively inhibiting the nuclear import of NF-κB—provides a targeted means to block the inflammatory cascade at a critical control point. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies and explore the therapeutic potential of NF-κB inhibition.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Nuclear Import Shuttles, Importins/Karyopherins alpha by a Peptide Mimicking the NFκB1/p50 Nuclear Localization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SN50 in Apoptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN50 is a cell-permeable peptide that acts as an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. Specifically, it inhibits the nuclear translocation of the NF-κB p50 active subunit. The NF-κB pathway plays a critical role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is a hallmark of many diseases, including cancer, where it often promotes cell survival and resistance to apoptosis. By blocking NF-κB, this compound has emerged as a valuable tool in apoptosis research, enabling the study of programmed cell death in various contexts and showing potential as a sensitizing agent for anti-cancer therapies. This technical guide provides an in-depth overview of the use of this compound in exploratory apoptosis research, detailing its mechanism, relevant signaling pathways, and key experimental protocols.
Data Presentation: Effects of this compound on Apoptotic Processes
While specific IC50 values for this compound-induced apoptosis are highly cell-type and context-dependent and thus not consistently reported across the literature, the following tables summarize the generally observed qualitative and semi-quantitative effects of this compound on apoptosis.
| Cell Line Type | Observed Effect of this compound on Apoptosis | Commonly Used this compound Concentrations | Typical Treatment Duration |
| Gastric Cancer (e.g., SGC7901) | Enhances apoptosis induced by other agents (e.g., LY294002).[1] | 18 µmol/l[1] | 12 hours[1] |
| Hepatocellular Carcinoma (HCC) | Can suppress cell viability on its own. | Not specified | 24 hours |
| Prostate Cancer (e.g., PC-3, DU-145) | Can sensitize cells to radiation-induced apoptosis.[2] | 40 µg/mL[2] | Not specified |
| Microglial Cells (e.g., BV-2) | Can block apoptosis induced by other stimuli. | Not specified | Not specified |
| Apoptotic Marker | Effect of this compound Treatment | Method of Detection |
| Nuclear Condensation | Increased Hoechst-positive staining.[1] | Fluorescence Microscopy |
| Mitochondrial Membrane Potential | Collapse of mitochondrial membrane potential.[1] | Flow Cytometry (e.g., with JC-1) |
| Pro-apoptotic Proteins (e.g., PUMA) | Upregulation of expression.[1] | Western Blot |
| Caspase Activity | Can lead to caspase activation. | Caspase Activity Assays |
| Inflammatory Cytokines | Can modulate the release of inflammatory cytokines. | ELISA |
Signaling Pathways Modulated by this compound in Apoptosis
This compound primarily exerts its pro-apoptotic effects by inhibiting the NF-κB signaling pathway, which normally promotes cell survival by upregulating anti-apoptotic proteins. By blocking NF-κB, this compound can shift the cellular balance towards apoptosis.
NF-κB Inhibition and Apoptosis Induction
The following diagram illustrates the central mechanism of this compound in promoting apoptosis.
Involvement in Intrinsic and Extrinsic Apoptotic Pathways
This compound can influence both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. By downregulating anti-apoptotic Bcl-2 family proteins, this compound can sensitize mitochondria to pro-apoptotic signals, leading to cytochrome c release and caspase activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess apoptosis following this compound treatment.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect early and late-stage apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include untreated and positive controls.
-
For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-OH ends of fragmented DNA with labeled dUTPs. The incorporated label can be detected by fluorescence microscopy or flow cytometry.
Protocol for Fluorescence Microscopy:
-
Sample Preparation:
-
Grow and treat cells with this compound on coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells twice with PBS.
-
Equilibrate the cells with Equilibration Buffer for 5-10 minutes at room temperature.
-
Prepare the TdT reaction mixture according to the manufacturer's instructions (typically contains TdT enzyme and fluorescently labeled dUTPs).
-
Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection:
-
Stop the reaction by adding a stop/wash buffer.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Apoptotic cells will show bright nuclear fluorescence.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3.
Principle: This is a colorimetric or fluorometric assay that uses a synthetic peptide substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3) conjugated to a chromophore or fluorophore. When cleaved by the active caspase, the reporter molecule is released and can be quantified.
Protocol (Colorimetric):
-
Cell Lysate Preparation:
-
Treat cells with this compound and collect them.
-
Lyse the cells in a chilled lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Caspase Assay:
-
To a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg).
-
Add the reaction buffer containing the DEVD-pNA (p-nitroaniline) substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PUMA).
Protocol:
-
Protein Extraction:
-
Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
-
Conclusion
This compound is a potent inhibitor of the NF-κB pathway that has proven to be an invaluable tool for studying the mechanisms of apoptosis. By modulating the expression of key survival genes, this compound can induce apoptosis in various cell types and sensitize cancer cells to conventional therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pro-apoptotic effects of this compound and to further elucidate the intricate signaling networks that govern programmed cell death. As our understanding of the molecular underpinnings of apoptosis continues to grow, the use of targeted inhibitors like this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies for a range of diseases.
References
The Critical Role of the K-FGF Hydrophobic Region in the Efficacy of SN50: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses and a key player in the pathogenesis of numerous diseases. Its intricate regulation has made it a prime target for therapeutic intervention. SN50, a synthetic peptide inhibitor of NF-κB, has emerged as a valuable tool in dissecting and modulating this pathway. This technical guide delves into the molecular architecture of this compound, with a specific focus on the indispensable role of the hydrophobic region derived from Kaposi's Fibroblast Growth Factor (K-FGF). This domain confers the crucial property of cell permeability, enabling the peptide to reach its intracellular target. This document will provide a comprehensive overview of the experimental evidence, quantitative data, and detailed protocols to underscore the significance of the K-FGF hydrophobic region in the functionality of this compound.
Introduction: The NF-κB Signaling Pathway and the Advent of this compound
The NF-κB family of transcription factors orchestrates a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival. In resting cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon stimulation by various signals, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB proteins. This unmasks the nuclear localization sequence (NLS) on the NF-κB subunits, primarily the p50/p65 heterodimer, facilitating their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, activating the transcription of pro-inflammatory and other response genes.
The critical role of NF-κB in disease has spurred the development of numerous inhibitors. Among these, peptide-based inhibitors offer a high degree of specificity. This compound is a cell-permeable peptide designed to specifically inhibit the nuclear translocation of the NF-κB p50 subunit.[1] Its design is a fusion of two key functional domains: the nuclear localization sequence (NLS) of the NF-κB p50 subunit and a hydrophobic, cell-penetrating peptide sequence derived from the signal peptide of Kaposi's Fibroblast Growth Factor (K-FGF).[1]
The Linchpin of Delivery: The K-FGF Hydrophobic Region
The efficacy of any intracellularly acting therapeutic agent hinges on its ability to traverse the cell membrane. The NLS of NF-κB p50, while providing target specificity, is inherently cell-impermeable. To overcome this limitation, this compound incorporates the hydrophobic region of the K-FGF signal peptide. This sequence, rich in hydrophobic amino acids, acts as a protein transduction domain (PTD), also known as a cell-penetrating peptide (CPP).
The precise mechanism by which these hydrophobic sequences facilitate translocation across the lipid bilayer is an area of active research, but it is understood to involve direct membrane penetration, a process that is often independent of classical endocytic pathways. This direct translocation is crucial for the rapid and efficient delivery of the inhibitory NLS cargo into the cytoplasm.
Amino Acid Sequences
The sequences of this compound and its inactive control peptide, SN50M, are provided below. The K-FGF hydrophobic region is highlighted.
| Peptide | Sequence |
| This compound | AAVALLPAVLLALLAP VQRKRQKLMP |
| SN50M | AAVALLPAVLLALLAP VQN****G QKLMP |
In SN50M, the critical lysine (K) and arginine (R) residues in the NLS are replaced with asparagine (N) and glycine (G), respectively, abolishing its ability to competitively inhibit NF-κB nuclear import.
Quantitative Assessment of this compound Efficacy
The functional consequence of the K-FGF hydrophobic region is evident in the potent inhibitory effect of this compound on NF-κB signaling. The following tables summarize quantitative data from studies evaluating the efficacy of this compound in cellular models of inflammation.
Inhibition of NF-κB p65 Nuclear Translocation and TNF-α Secretion
A study on human adipocytes stimulated with lipopolysaccharide (LPS) demonstrates the dose-dependent inhibitory effect of this compound.
| Treatment | NF-κB p65 Protein Level (vs. LPS alone) | TNF-α Secretion (pg/mL) |
| Control (untreated) | - | 7.1 ± 1.5 |
| LPS (10 ng/mL) | 100% | 35.0 ± 4.2 |
| This compound (50 µg/mL) + LPS (10 ng/mL) | Reduced by ~50% at 12h | 15.0 ± 2.8 |
Data adapted from a study on human adipocytes. The reduction in NF-κB p65 was observed to be maximal at 12 hours of treatment.
Dose-Dependent Inhibition of Pro-inflammatory Cytokine Production
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
Peptide Synthesis and Preparation
This compound and SN50M peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Protocol:
-
Resin and Amino Acid Preparation: Utilize a suitable resin (e.g., Rink Amide MBHA) and Fmoc-protected amino acids.
-
Chain Assembly: Perform sequential coupling of amino acids according to the desired sequence (this compound or SN50M) using a peptide synthesizer.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
-
Solubilization and Storage: Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. Aliquot and store at -20°C or -80°C.
Cell Culture and Treatment
Protocol:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HeLa cells) in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with the desired concentration of this compound or SN50M for 1-2 hours prior to stimulation.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., LPS at 100 ng/mL to 1 µg/mL, or TNF-α at 10-20 ng/mL).
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours) depending on the downstream assay.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol allows for the quantification of the amount of p65 subunit that has translocated to the nucleus.
Protocol:
-
Nuclear and Cytoplasmic Extraction: Following treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for NF-κB p65.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the nuclear p65 levels to a nuclear loading control (e.g., Lamin B1 or Histone H3).
Immunofluorescence Staining for NF-κB p65 Localization
This method provides a visual confirmation of the inhibition of NF-κB p65 nuclear translocation.
Protocol:
-
Cell Plating: Grow cells on sterile glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound/SN50M and the stimulus as described above.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS.
-
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Antibody Staining:
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).
-
-
Nuclear Counterstaining: Stain the nuclei with DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cellular localization of p65 using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Conclusion and Future Directions
The hydrophobic region of K-FGF is an integral and indispensable component of the this compound peptide. It serves as a highly efficient delivery vehicle, enabling the NF-κB p50 NLS to reach its intracellular site of action and effectively inhibit the nuclear translocation of NF-κB. The quantitative data and experimental protocols provided in this guide highlight the potent inhibitory capacity of this compound, a direct consequence of its cell-permeable design.
References
Methodological & Application
SN50 Peptide: Application Notes and Protocols for In Vitro Inhibition of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of SN50, a cell-permeable peptide inhibitor of Nuclear Factor-kappa B (NF-κB). The protocols outlined below detail the experimental procedures for investigating the effects of this compound on the NF-κB signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival.
Introduction
The this compound peptide is a powerful research tool for studying the physiological and pathological roles of NF-κB. It acts by specifically targeting the nuclear import of NF-κB, thereby preventing its translocation from the cytoplasm to the nucleus and subsequent activation of target gene expression.[1][2] This inhibitory action allows for the elucidation of NF-κB-dependent cellular processes and the evaluation of potential therapeutic strategies targeting this pathway. The peptide consists of the hydrophobic region of the signal peptide of Kaposi fibroblast growth factor (K-FGF) fused to the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1] An inactive control peptide, SN50M, with critical amino acids in the NLS mutated, is recommended for use in parallel to demonstrate the specificity of the observed effects.
Mechanism of Action
Under basal conditions, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as IκBs. Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNFα, IL-1β) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB unmasks the NLS on the NF-κB subunits, facilitating their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter or enhancer regions of target genes, initiating their transcription. This compound exerts its inhibitory effect by competitively binding to the importin α/β heterodimer, the nuclear import receptor for the NF-κB NLS, thereby preventing the nuclear translocation of the active NF-κB complex.[1]
References
Application Notes and Protocols for In Vivo Administration of SN50 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN50 is a cell-permeable peptide that acts as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by specifically blocking the nuclear translocation of the NF-κB p50 subunit. Given the central role of NF-κB in inflammation, immunity, and cell survival, this compound has emerged as a valuable tool for in vivo studies in various mouse models of disease, including inflammatory disorders, neurological conditions, and cancer.
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed protocols, dosage information, and data from relevant studies.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in various mouse models.
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Disease Model | Mouse Strain | This compound Dosage | Administration Route | Key Findings | Reference |
| Acute Respiratory Distress Syndrome (ARDS) | BALB/c | 10, 30, 60 µ g/mouse | Intraperitoneal (i.p.) | Dose-dependent reduction in pulmonary inflammation, edema, and coagulation. | [1] |
| Traumatic Brain Injury (TBI) | Not Specified | Not Specified | Pretreatment | Attenuated TBI-induced cell death, reduced lesion volume, and improved motor and cognitive function. | [2] |
| Ventilator-Induced Lung Injury (VILI) | Sprague-Dawley (Rat Model) | Administered in perfusate | Not Applicable | Attenuated inflammatory responses and lung injury. | [3] |
| Multiple Myeloma (in combination with CAR T-cell therapy) | NOD-SCID | 20 mg/kg | Intraperitoneal (i.p.) | Enhanced the efficacy of BCMA CAR T-cell therapy, leading to reduced tumor weight and volume. | [1] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is a lyophilized peptide and requires reconstitution before in vivo administration.
-
Vehicle: The most commonly used vehicle for this compound is sterile, pyrogen-free phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl).
-
Reconstitution:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of sterile PBS or saline to the vial to achieve the desired stock concentration.
-
Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
-
Lyophilized peptide should be stored at -20°C or -80°C.
-
Once reconstituted, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution and store at -80°C for a short period. Avoid repeated freeze-thaw cycles.[4]
-
Administration Routes
The choice of administration route depends on the specific experimental design and the target tissue.
Intraperitoneal injection is a common and effective route for systemic delivery of this compound.
Materials:
-
Reconstituted this compound solution
-
Sterile 1 ml syringe with a 25-30 gauge needle
-
70% ethanol for disinfection
Procedure:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45° angle, bevel up.
-
Aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, reposition the needle.
-
Inject the this compound solution slowly.
-
Withdraw the needle and monitor the mouse for any adverse reactions.
Intravenous injection allows for rapid systemic distribution of this compound. The tail vein is the most common site for i.v. injections in mice.
Materials:
-
Reconstituted this compound solution
-
Sterile insulin syringe or a 1 ml syringe with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp (optional, to dilate the tail veins)
Procedure:
-
Place the mouse in a restrainer to secure it and expose the tail.
-
If necessary, use a heat lamp to warm the tail and dilate the veins.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A flash of blood in the needle hub indicates successful entry into the vein.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the mouse for any adverse reactions.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway and this compound Inhibition
This compound inhibits the canonical NF-κB signaling pathway. The diagram below illustrates this pathway and the point of intervention by this compound.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vivo this compound Administration
The following diagram outlines a typical workflow for an in vivo study using this compound in a mouse model.
Caption: A generalized experimental workflow for in vivo studies involving this compound.
Safety and Toxicity Considerations
General recommendations:
-
Start with a low dose and gradually escalate to determine the therapeutic window.
-
Closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Consult your institution's animal care and use committee (IACUC) for guidance on toxicity monitoring and humane endpoints.
Conclusion
This compound is a potent inhibitor of the NF-κB pathway with demonstrated efficacy in a range of preclinical mouse models. The protocols and data presented in these application notes provide a foundation for researchers to design and execute in vivo studies using this compound. Careful consideration of the formulation, administration route, and potential toxicity is essential for obtaining reliable and reproducible results.
References
- 1. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of this compound, an inhibitor of nuclear factor-κB, in treatment of TBI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Applications of SN50 in Neuroinflammatory Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases and injuries. A key signaling pathway implicated in driving this inflammatory cascade is the Nuclear Factor-kappa B (NF-κB) pathway. SN50 is a cell-permeable peptide inhibitor of NF-κB that has garnered significant interest as a research tool and potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in relevant neuroinflammatory disease models, based on available scientific literature.
This compound is a synthetic peptide that contains the nuclear localization sequence (NLS) of the p50 subunit of NF-κB, which allows it to competitively inhibit the nuclear translocation of the active p50/p65 NF-κB dimer. By preventing NF-κB from entering the nucleus, this compound effectively blocks the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Signaling Pathway: NF-κB in Neuroinflammation
The NF-κB signaling pathway is a cornerstone of the inflammatory response in the CNS, particularly in microglia, the resident immune cells of the brain. Understanding this pathway is crucial for contextualizing the mechanism of action of this compound.
Caption: NF-κB signaling pathway in microglia and the inhibitory action of this compound.
Application in Traumatic Brain Injury (TBI) Models
Preclinical studies have demonstrated the therapeutic potential of this compound in mouse models of Traumatic Brain Injury (TBI). Pre-treatment with this compound has been shown to mitigate the secondary injury cascade that follows the initial trauma.
Quantitative Data Summary
| Parameter | TBI Model | Treatment Regimen | Result | Reference |
| Cell Death | Controlled cortical impact (CCI) in mice | This compound (18 µg) administered intracerebroventricularly 30 min before TBI | Significantly attenuated TBI-induced cell death as detected by propidium iodide (PI) labeling. | [1] |
| Lesion Volume | CCI in mice | This compound (18 µg) administered intracerebroventricularly 30 min before TBI | Markedly reduced the cumulative loss of cells (lesion volume). | [1] |
| Motor Function | CCI in mice | This compound (18 µg) administered intracerebroventricularly 30 min before TBI | Improved motor dysfunction as assessed by motor tests. | [1] |
| Cognitive Function | CCI in mice | This compound (18 µg) administered intracerebroventricularly 30 min before TBI | Ameliorated cognitive deficits as measured by the Morris water maze. | [1] |
| TNF-α Expression | CCI in mice | This compound (18 µg) administered intracerebroventricularly 30 min before TBI | Reduced the expression levels of TNF-α in the injured brain tissue. | [1] |
Experimental Protocol: this compound Administration in a Mouse TBI Model
This protocol is a general guideline based on published studies. Specific parameters may need to be optimized for your experimental setup.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for reconstitution
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
TBI induction device (e.g., controlled cortical impactor)
-
Male C57BL/6 mice (or other appropriate strain)
Procedure:
-
This compound Preparation: Reconstitute lyophilized this compound peptide in sterile saline or aCSF to the desired concentration (e.g., 6 mg/mL for a 3 µL injection of 18 µg). Vortex briefly to ensure complete dissolution. Store aliquots at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance). Mount the anesthetized mouse in a stereotaxic frame.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the desired injection site (e.g., lateral ventricle) using stereotaxic coordinates relative to bregma. Drill a small burr hole through the skull at the identified coordinates.
-
This compound Administration: Slowly inject the this compound solution (e.g., 3 µL of 6 mg/mL this compound) into the lateral ventricle using a Hamilton syringe over several minutes. Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
TBI Induction: 30 minutes after this compound administration, induce TBI using a controlled cortical impactor or other desired method.
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring for recovery from anesthesia.
-
Outcome Assessment: At predetermined time points post-TBI, assess outcomes such as motor and cognitive function, lesion volume (e.g., by histology), and molecular markers of inflammation and apoptosis (e.g., by Western blot, ELISA, or immunohistochemistry).
Caption: Experimental workflow for this compound application in a mouse TBI model.
Application in In Vitro Neuroinflammation Models
In vitro models using primary microglia or microglial cell lines are invaluable for dissecting the molecular mechanisms of neuroinflammation and for the initial screening of anti-inflammatory compounds.
Quantitative Data Summary
| Parameter | Cell Model | Treatment Conditions | Result |
| NF-κB Nuclear Translocation | Primary microglia | Pre-treatment with this compound followed by LPS stimulation | Dose-dependent inhibition of LPS-induced nuclear translocation of p65. |
| TNF-α Release | BV-2 microglial cells | Pre-treatment with this compound (e.g., 10-50 µg/mL) for 1 hour, followed by LPS (100 ng/mL) stimulation for 24 hours | Significant reduction in TNF-α secretion into the culture medium. |
| IL-1β Release | Primary microglia | Pre-treatment with this compound (e.g., 10-50 µg/mL) for 1 hour, followed by LPS (100 ng/mL) and ATP stimulation | Attenuation of IL-1β release. |
| Nitric Oxide (NO) Production | BV-2 microglial cells | Pre-treatment with this compound (e.g., 10-50 µg/mL) for 1 hour, followed by LPS (100 ng/mL) stimulation for 24 hours | Decreased production of nitric oxide, a key inflammatory mediator. |
| Neuronal Apoptosis | Co-culture of microglia and neurons | Microglia pre-treated with this compound, then stimulated with LPS, followed by co-culture with neurons | Protection of neurons from microglia-induced apoptosis. |
Experimental Protocol: this compound Treatment of Primary Microglia
Materials:
-
Primary microglia (isolated from neonatal rodent brains)
-
Culture medium (e.g., DMEM/F12 with 10% FBS, 1% penicillin-streptomycin)
-
This compound peptide
-
Lipopolysaccharide (LPS) from E. coli
-
Reagents for endpoint analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide, immunocytochemistry reagents for p65 localization)
Procedure:
-
Cell Culture: Plate primary microglia in appropriate culture vessels (e.g., 24-well plates) at a suitable density and allow them to adhere and recover.
-
This compound Pre-treatment: Prepare a stock solution of this compound in sterile water or culture medium. Dilute the stock to the desired final concentrations (e.g., 10, 25, 50 µg/mL) in fresh culture medium. Replace the old medium with the this compound-containing medium and incubate for 1 hour.
-
Inflammatory Challenge: Prepare a stock solution of LPS. Add LPS directly to the wells to achieve the final desired concentration (e.g., 100 ng/mL) without changing the medium.
-
Incubation: Incubate the cells for the desired period depending on the endpoint being measured (e.g., 30-60 minutes for p65 translocation, 6-24 hours for cytokine release).
-
Endpoint Analysis:
-
p65 Translocation: Fix the cells and perform immunocytochemistry using an anti-p65 antibody to visualize its subcellular localization.
-
Cytokine Release: Collect the culture supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-1β) using ELISA kits.
-
Nitric Oxide Production: Collect the culture supernatant and measure nitrite levels using the Griess assay.
-
Gene Expression: Lyse the cells and extract RNA for qRT-PCR analysis of pro-inflammatory gene expression.
-
References
Application Notes and Protocols for In Vivo Delivery of SN50 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SN50 peptide is a cell-permeable inhibitor of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, immune regulation, and cell survival. By competitively inhibiting the nuclear translocation of the NF-κB p50 subunit, this compound effectively blocks the activation of NF-κB target genes.[1][2][3] These application notes provide an overview of in vivo delivery methods for the this compound peptide, summarizing available quantitative data and offering detailed experimental protocols for its administration in preclinical research models.
Mechanism of Action: Inhibition of NF-κB Signaling
The canonical NF-κB signaling pathway is activated by various stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the p50/p65 heterodimer, allowing its translocation into the nucleus, where it binds to κB sites in the DNA and initiates the transcription of pro-inflammatory and anti-apoptotic genes.[3][4][5]
The this compound peptide consists of the NLS of the NF-κB p50 subunit linked to a hydrophobic region from the Kaposi fibroblast growth factor, which confers its cell-permeability.[2] this compound acts by competitively binding to the importin α/β heterodimer, the nuclear import receptor for the NF-κB p50/p65 heterodimer, thereby preventing its translocation into the nucleus.
In Vivo Delivery Methods and Considerations
The successful in vivo application of this compound, like other cell-penetrating peptides (CPPs), is dependent on the route of administration, dosage, and formulation. While specific pharmacokinetic data for this compound is limited, studies on other CPPs provide general insights into their in vivo behavior.
Pharmacokinetics and Biodistribution of Cell-Penetrating Peptides
Studies on various CPPs have demonstrated the following general pharmacokinetic characteristics:
-
Rapid Clearance: CPPs are typically cleared rapidly from the bloodstream.[6][7][8][9]
-
Organ Distribution: Following systemic administration, CPPs show high transient accumulation in well-perfused organs such as the liver and kidneys.[6][7][8][9]
-
Low Brain and Tumor Accumulation: The uptake of CPPs in the brain and tumors is generally low.[6][7][8][9]
These characteristics suggest that for systemic effects, the dosing regimen needs to be carefully optimized. For localized effects, direct administration to the target tissue may be more effective.
Stability and Formulation
The in vivo stability of peptides is a critical factor for their therapeutic efficacy. Peptides are susceptible to degradation by proteases present in the blood and tissues.[10][11] To enhance stability, various strategies can be employed, though for this compound, simple formulations have been used in published studies.
-
Formulation: In most reported in vivo studies, this compound is dissolved in a simple buffered solution like phosphate-buffered saline (PBS). For clinical applications, more complex formulations might be necessary to improve stability and delivery.
-
Storage: Lyophilized this compound peptide should be stored at -20°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data from In Vivo Studies
The following table summarizes quantitative data from published studies that have utilized this compound in animal models.
| Animal Model | Disease/Condition | Route of Administration | Dosage | Vehicle | Frequency | Observed Effects | Reference |
| Mice | Acute Respiratory Distress Syndrome (LPS-induced) | Intraperitoneal (IP) | 10, 30, and 60 µg/ml in 100 µl | PBS | Pretreatment | Attenuated pulmonary inflammation and edema in a dose-dependent manner. | [12] |
| Mice | Corneal Alkali Burn | Topical | 10 µg/µl | Vehicle (not specified) | Daily for up to 12 days | Suppressed NF-κB activation, reduced inflammation, and accelerated epithelial cell proliferation. | [13] |
Experimental Protocols
The following are detailed protocols for common in vivo administration routes for the this compound peptide based on standard laboratory procedures and data from the literature.
Intraperitoneal (IP) Injection in Mice
This protocol is adapted from a study investigating the effects of this compound in a mouse model of acute respiratory distress syndrome.[12]
Materials:
-
This compound peptide (lyophilized)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1 ml syringes with 25-27 gauge needles
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Reconstitution of this compound:
-
Aseptically reconstitute the lyophilized this compound peptide in sterile PBS to the desired stock concentration. For example, to achieve a final dose of 3 µg in 100 µl, prepare a 30 µg/ml stock solution.
-
Vortex gently to dissolve completely.
-
Prepare single-use aliquots and store at -20°C or -80°C.
-
-
Animal Preparation:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
-
Injection:
-
Disinfect the injection site on the lower quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently inject the this compound solution (e.g., 100 µl for a 25-30g mouse).
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
This compound peptide (reconstituted in sterile PBS)
-
Sterile 1 ml or 0.5 ml insulin syringes with 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Preparation:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful not to overheat the animal.
-
Load the syringe with the desired volume of this compound solution, ensuring no air bubbles are present. The total injection volume should not exceed 10 ml/kg.
-
-
Restraint and Injection:
-
Place the mouse in a suitable restrainer, leaving the tail accessible.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Slowly inject the this compound solution. There should be no resistance if the needle is correctly placed.
-
If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Disclaimer
These protocols and application notes are intended for guidance in a research setting. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and national guidelines for animal care and use. It is highly recommended that users perform pilot studies to determine the optimal dosage, timing, and delivery route of this compound for their particular animal model and research question. Further studies are also needed to fully characterize the pharmacokinetics, biodistribution, and in vivo stability of the this compound peptide.
References
- 1. Therapeutic effect of this compound, an inhibitor of nuclear factor-κB, in treatment of TBI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. The pharmacokinetics of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 12. This compound attenuates alveolar hypercoagulation and fibrinolysis inhibition in acute respiratory distress syndrome mice through inhibiting NF-κB p65 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Confirming SN50 Efficacy using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN50 is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) translocation.[1][2] It functions by competitively inhibiting the nuclear import of the NF-κB complex.[1] The NF-κB signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as cytokines or lipopolysaccharides (LPS), IκB is phosphorylated and subsequently degraded. This degradation unmasks the nuclear localization sequence (NLS) on the NF-κB complex (most commonly the p65/p50 heterodimer), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of target genes. This compound contains the NLS of the NF-κB p50 subunit, which allows it to compete for the nuclear import machinery, thereby preventing the translocation of the active NF-κB complex.[1]
This application note provides a detailed protocol for utilizing Western blotting to confirm the efficacy of this compound by quantifying the inhibition of NF-κB p65 subunit nuclear translocation.
Principle of the Assay
The efficacy of this compound is determined by its ability to prevent the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular stimulation. This is assessed by performing subcellular fractionation to separate cytoplasmic and nuclear proteins, followed by Western blot analysis to detect the levels of p65 in each fraction. A successful inhibition by this compound will result in a decrease of p65 in the nuclear fraction and a corresponding retention in the cytoplasmic fraction, compared to stimulated cells without the inhibitor.
Data Presentation
The efficacy of this compound is quantified by densitometric analysis of the p65 protein bands in the nuclear and cytoplasmic fractions from the Western blot. The results can be presented as the percentage of inhibition of p65 nuclear translocation at various concentrations of this compound.
Table 1: Representative Quantitative Analysis of this compound-mediated Inhibition of NF-κB p65 Nuclear Translocation
| Treatment Group | This compound Concentration (µM) | Nuclear p65 Level (Relative Densitometry Units) | Cytoplasmic p65 Level (Relative Densitometry Units) | % Inhibition of Nuclear Translocation |
| Unstimulated Control | 0 | 15.2 | 180.5 | N/A |
| Stimulated Control (LPS) | 0 | 150.8 | 45.3 | 0% |
| Stimulated + this compound | 1.0 | 120.3 | 75.1 | 20.2% |
| Stimulated + this compound | 2.0 | 75.6 | 121.8 | 49.9% |
| Stimulated + this compound | 5.0 | 30.1 | 165.4 | 80.0% |
| Stimulated + this compound | 10.0 | 18.5 | 178.2 | 87.7% |
Note: The data presented in this table are for illustrative purposes and represent typical expected results. Actual results may vary depending on the cell type, experimental conditions, and specific reagents used.
Experimental Protocols
This section details the key experimental procedures for assessing this compound efficacy.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, Jurkat, or other suitable cell lines) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 2, 5, 10 µM) for 1 hour. Include a "no this compound" control.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes. Include an unstimulated, untreated control group.
-
Harvesting: After stimulation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) and harvest them for protein extraction.
Nuclear and Cytoplasmic Protein Extraction
This protocol is adapted from established methods for subcellular fractionation. All steps should be performed at 4°C.
Reagents:
-
PBS (Phosphate Buffered Saline): pH 7.4
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 200 µL of ice-cold CEB. Incubate on ice for 15 minutes.
-
Cytoplasmic Fraction Isolation: Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds. Centrifuge at 12,000 x g for 30 seconds. The supernatant contains the cytoplasmic fraction. Collect and store it at -80°C.
-
Nuclear Pellet Wash: Wash the remaining nuclear pellet once with 200 µL of CEB without NP-40.
-
Nuclear Protein Extraction: Resuspend the nuclear pellet in 50 µL of ice-cold NEB. Incubate on ice for 30 minutes with intermittent vortexing.
-
Nuclear Fraction Isolation: Centrifuge at 12,000 x g for 5 minutes. The supernatant contains the nuclear fraction. Collect and store it at -80°C.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a suitable protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle shaking.
-
Anti-NF-κB p65 antibody: (e.g., 1:1000 dilution)
-
Nuclear Loading Control: Anti-Histone H3 antibody (e.g., 1:2000 dilution) or Anti-Lamin A/C antibody.
-
Cytoplasmic Loading Control: Anti-α-Tubulin antibody (e.g., 1:5000 dilution) or Anti-GAPDH antibody.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Signal Detection: Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p65 band intensity to the respective loading control for each fraction.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB Signaling Pathway and this compound Inhibition.
Caption: Western Blot Experimental Workflow for this compound Efficacy.
References
Troubleshooting & Optimization
How to dissolve SN50 peptide in DMSO or water
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of SN50 peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound peptide?
A1: this compound is a cell-permeable peptide that inhibits the nuclear translocation of the active nuclear factor-kappa B (NF-κB) complex.[1][2] It achieves this by carrying the nuclear localization sequence (NLS) of the NF-κB p50 subunit, which competitively inhibits the import of the NF-κB complex into the nucleus.
Q2: What is the amino acid sequence of the this compound peptide?
A2: The amino acid sequence for this compound is H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Gln-Lys-Leu-Met-Pro-OH.[3]
Q3: How should lyophilized this compound peptide be stored?
A3: Lyophilized this compound peptide should be stored at -20°C for long-term storage.
Q4: How should reconstituted this compound peptide solutions be stored?
A4: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C for up to 3 months or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.
Peptide Dissolution and Handling
Solubility Data:
The solubility of this compound peptide can vary depending on the solvent. Below is a summary of reported solubility data from various suppliers.
| Solvent | Reported Solubility |
| Water | 5 mg/mL[4][5] |
| DMSO | 100 mg/mL[6] |
Experimental Protocol for Reconstituting this compound Peptide:
This protocol provides a general guideline for reconstituting lyophilized this compound peptide. It is always recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity water or anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Pipettors and sterile pipette tips
-
Vortexer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation of moisture.
-
Solvent Selection:
-
For aqueous solutions: Use sterile, high-purity water.
-
For organic solutions: Use anhydrous DMSO.
-
-
Reconstitution: a. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. b. Carefully open the vial and add the desired volume of the chosen solvent to achieve the target concentration. c. Gently vortex the vial to mix. d. If the peptide does not fully dissolve, sonication in an ultrasonic water bath for short intervals (10-20 seconds) may aid in dissolution.
-
Storage: a. Once the peptide is completely dissolved, aliquot the solution into sterile, single-use tubes. b. Store the aliquots at -20°C or -80°C as recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide is difficult to dissolve in water. | The peptide may have hydrophobic regions, leading to poor aqueous solubility. | - Try gentle warming (to no more than 40°C) and vortexing.- Use sonication in an ultrasonic water bath for brief periods.- If solubility in water remains poor, consider dissolving in a small amount of DMSO first and then diluting with your aqueous buffer. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The peptide is "crashing out" of solution due to the change in solvent polarity. | - Decrease the final concentration of the peptide in the aqueous buffer.- Increase the percentage of DMSO in the final solution (note: high concentrations of DMSO can be toxic to cells).- Add the DMSO stock solution to the aqueous buffer slowly while vortexing. |
| Reduced or no biological activity observed. | The peptide may have degraded due to improper storage or handling. | - Ensure the peptide was stored correctly in its lyophilized and reconstituted forms.- Avoid repeated freeze-thaw cycles by aliquoting the stock solution.- Prepare fresh solutions for critical experiments. |
Visualizing Key Processes
To further aid in understanding the application of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of this compound-mediated inhibition of NF-κB signaling.
Caption: Recommended workflow for reconstituting and storing this compound peptide.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. NF-κB this compound ≥97% (HPLC), lyophilized, NF-κB translocation inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. Nuclear Factor NF-KB Inhibitor this compound peptide [novoprolabs.com]
- 4. NF-κB SN50M, Cell-Permeable Inactive Control Peptide An inactive control for this compound peptide. | Sigma-Aldrich [sigmaaldrich.com]
- 5. NF-κB this compound ≥97% (HPLC), lyophilized, NF-κB translocation inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting SN50 insolubility issues in aqueous buffer
Welcome to the Technical Support Center for SN50. This guide provides troubleshooting tips and answers to frequently asked questions regarding insolubility issues with the this compound peptide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving in aqueous buffers like PBS or Tris?
A1: The this compound peptide's insolubility in aqueous solutions is primarily due to its chimeric nature. It consists of two parts: the hydrophobic cell-penetrating motif from Kaposi's fibroblast growth factor (AAVALLPAVLLALLAP) and the hydrophilic nuclear localization sequence (NLS) of the NF-κB p50 subunit (DRQIKIWFQNRRMKWKK).[1][2] The highly hydrophobic cell-penetrating sequence often leads to poor solubility and aggregation in aqueous buffers.[3]
Q2: What is the recommended initial solvent for reconstituting lyophilized this compound?
A2: For hydrophobic peptides like this compound, it is recommended to first attempt reconstitution in a small amount of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][4] After the peptide is fully dissolved in the organic solvent, you can slowly add the aqueous buffer of your choice to the desired final concentration.[4] This method prevents localized high concentrations of the peptide in the aqueous solution, which can cause precipitation.
Q3: My this compound solution is cloudy or has visible particulates after adding aqueous buffer. What should I do?
A3: A cloudy or precipitated solution indicates that the peptide is not fully dissolved.[5] You can try the following steps:
-
Sonication: Briefly sonicate the solution in a water bath to help break down aggregates.[3]
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution.[4]
-
Centrifugation: If particulates persist, centrifuge the solution and use the clear supernatant. Note that this will reduce the effective concentration of the peptide.
-
Re-evaluation: If significant precipitation occurs, the final concentration in your chosen buffer may be too high. It might be necessary to re-lyophilize the peptide and start with a lower final concentration or a higher percentage of co-solvent.[3]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: While variable depending on the cell type and assay, most cell culture experiments can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. It is crucial to run a vehicle control (your final buffer with the same percentage of DMSO but without the peptide) to ensure the solvent does not affect your experimental results.
Q5: How should I store the this compound peptide?
A5: Proper storage is critical for maintaining the integrity of the peptide:
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment.[5]
-
Stock Solutions: After reconstitution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5]
Troubleshooting Guide: Factors Affecting this compound Solubility
The solubility of the this compound peptide can be influenced by several factors. Use the table below to troubleshoot and optimize your dissolution protocol.
| Factor | Issue | Recommended Action | Rationale |
| Solvent Choice | This compound precipitates in 100% aqueous buffer. | Use a co-solvent. Start by dissolving this compound in a minimal amount of DMSO, then slowly dilute with your aqueous buffer while vortexing gently.[3][4] | The hydrophobic part of this compound requires an organic solvent to break initial aggregates and facilitate interaction with water molecules. |
| pH of Buffer | The peptide is not fully soluble at neutral pH. | Adjust the pH of the aqueous buffer. Since the NLS portion of this compound is basic (net positive charge), dissolving it in a slightly acidic buffer (e.g., pH 5-6) can increase solubility. | Adjusting the pH away from the peptide's isoelectric point (pI) increases the net charge, enhancing its interaction with polar water molecules. |
| Concentration | Precipitation occurs when trying to make a high-concentration stock. | Prepare a more dilute stock solution. It is easier to first achieve a stable, lower-concentration stock and use it for experiments. | Highly hydrophobic peptides are prone to aggregation at high concentrations. |
| Physical Agitation | Peptide remains as a film or clumps in the vial. | Use sonication. A brief (10-30 seconds) sonication in a water bath can provide the energy needed to break up peptide aggregates.[3] | Mechanical energy can overcome the intermolecular forces that lead to aggregation and improve dissolution. |
| Temperature | Solubility is poor at room temperature or 4°C. | Gently warm the solution to 37°C for a short period while mixing.[4] | Increased temperature can enhance the solubility of some peptides, but avoid excessive heat to prevent degradation. |
Experimental Protocols
Protocol for Reconstituting Hydrophobic this compound Peptide
This protocol provides a step-by-step method for dissolving lyophilized this compound for use in biological experiments.
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer of choice (e.g., PBS, Tris, or cell culture medium)
-
Sterile polypropylene microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial (e.g., at 10,000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom.
-
Initial Dissolution in DMSO:
-
Carefully add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM).
-
Recap the vial and vortex gently for 30-60 seconds. Visually inspect to ensure the solution is clear and all peptide has dissolved.[5] If particulates remain, sonicate for 30 seconds.
-
-
Dilution into Aqueous Buffer:
-
In a separate sterile tube, place the required volume of your final aqueous buffer.
-
While gently vortexing the aqueous buffer, add the concentrated DMSO stock solution drop-by-drop. This is a critical step. Adding the peptide stock to the buffer (and not the other way around) helps prevent precipitation.
-
Continue to mix for another 1-2 minutes.
-
-
Final Check & Storage:
-
Inspect the final solution. It should be clear and free of precipitates.[5] If the solution is cloudy, refer to the troubleshooting table above.
-
Aliquot the final solution into single-use volumes in sterile polypropylene tubes and store at -20°C.
-
Visual Guides
Troubleshooting Workflow for this compound Insolubility
The following diagram outlines a logical workflow for addressing common solubility issues with the this compound peptide.
Mechanism of this compound in the NF-κB Signaling Pathway
This diagram illustrates the canonical NF-κB signaling pathway and the specific point of inhibition by the this compound peptide. Inactive NF-κB (a p50/p65 heterodimer) is held in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by TNF-α), the IKK complex phosphorylates IκBα, leading to its degradation. This unmasks the Nuclear Localization Sequence (NLS) on the p50 subunit, allowing the active NF-κB dimer to translocate into the nucleus and initiate gene transcription.[6][7][8] this compound, containing the NLS sequence, competitively inhibits the nuclear import of the active p50/p65 dimer.[1][9]
References
- 1. Assessment of NF-κB-SN50’s Effect on Adipose Tumor Necrosis Factor-Alpha and Angiotensinogen Secretion and Expression [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. selleckchem.com [selleckchem.com]
- 5. jpt.com [jpt.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. Cell nucleus - Wikipedia [en.wikipedia.org]
- 9. Therapeutic effect of this compound, an inhibitor of nuclear factor-κB, in treatment of TBI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SN50 Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for SN50 treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) activation.[1][2] Its structure includes a hydrophobic region from the Kaposi fibroblast growth factor signal peptide, which allows it to cross cell membranes, and the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[2] this compound functions by competitively inhibiting the translocation of the active NF-κB complex from the cytoplasm into the nucleus, thereby preventing the transcription of NF-κB target genes.[2][3]
Q2: What is the recommended starting concentration for this compound?
The optimal concentration of this compound is cell-type and application-dependent. Based on published studies, a typical starting range is between 10-100 µg/mL. For example, a concentration of 50 µg/mL has been used in Human Umbilical Vein Endothelial Cells (HUVECs), while concentrations as low as 2-3 µM have been effective in multiple myeloma (MM) cell lines.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How long should I incubate my cells with this compound?
The ideal incubation time for this compound can vary significantly, ranging from a few hours to 48 hours or longer.[3][5] The optimal time depends on several factors, including the cell type, the specific cellular process being investigated, and the stability of the peptide in the cell culture media.[6] A time-course experiment is the most reliable method to determine the optimal incubation period for your specific experimental setup.
Q4: How stable is the this compound peptide in cell culture media?
The stability of peptides like this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of proteases in the serum supplement.[6][7] For optimal results, it is advisable to use freshly prepared solutions.[1] Stock solutions of this compound are typically dissolved in DMSO and can be stored at -20°C for up to a month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No effect of this compound treatment observed. | Sub-optimal incubation time: The incubation period may be too short for this compound to exert its inhibitory effect. | Perform a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to determine the optimal incubation time for your cell line and experimental conditions. |
| Ineffective concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10, 25, 50, 100 µg/mL) to identify the optimal dose. | |
| Peptide degradation: The this compound peptide may have degraded due to improper storage or handling. | Ensure proper storage of this compound stock solutions at -20°C or -80°C.[3] Prepare fresh working solutions for each experiment. | |
| Cellular uptake issues: The peptide may not be efficiently entering the cells. | While this compound is designed to be cell-permeable, uptake efficiency can vary. Ensure cells are healthy and not overly confluent, which can hinder uptake. | |
| Cell toxicity or unexpected side effects observed. | High this compound concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. | Reduce the concentration of this compound used. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cells. |
| Prolonged incubation: Extended exposure to the peptide, even at lower concentrations, may be detrimental to some cell types. | Reduce the incubation time. A shorter treatment period may be sufficient to achieve the desired inhibitory effect without causing toxicity. | |
| Solvent toxicity: If using a high concentration of a stock solution, the solvent (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). |
Data Summary
The following table summarizes this compound concentrations and incubation times from various studies to provide a starting point for experimental design.
| Cell Type | Concentration | Incubation Time | Outcome Measured |
| Human Gastric Cancer Cells (SGC7901) | Not specified | 24 hours | Enhanced cell death in combination with another inhibitor.[3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/mL | 48 hours | Protein levels of NF-κB p65.[3] |
| Multiple Myeloma (MM.1S, ARP-1, ARD) | 2.0 µM - 3.0 µM | 16 hours | Cytotoxic activity in co-culture with CAR T-cells.[4] |
| Nerve Cells | 70 µM | 2.5 hours | Peptide internalization.[5] |
Experimental Protocols
Protocol: Determining Optimal this compound Incubation Time via Time-Course Experiment
This protocol outlines a method to determine the most effective incubation time for this compound in your cell culture system by measuring the expression of a known NF-κB target gene.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of analysis.
-
Cell Treatment:
-
Prepare a working solution of this compound at the desired concentration in your cell culture medium. It is recommended to first determine the optimal concentration with a dose-response experiment.
-
Establish a series of treatment time points (e.g., 0, 1, 3, 6, 12, 24, and 48 hours).
-
At the appropriate time before your intended harvest point, add the this compound-containing medium to your cells. For the 0-hour time point, add the medium just before harvesting.
-
Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve this compound) for each time point.
-
-
Induction of NF-κB Activation:
-
At a fixed time before harvesting for all time points (e.g., 30-60 minutes), stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α or LPS) to induce the expression of target genes. This step should be omitted for the unstimulated control wells.
-
-
Harvesting and Analysis:
-
At the end of the experiment, harvest the cells from all time points simultaneously.
-
Extract total RNA from the cells and perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of a known NF-κB target gene (e.g., IL-6, ICAM-1).
-
Normalize the expression of the target gene to a stable housekeeping gene.
-
-
Data Interpretation:
-
Compare the expression of the target gene in this compound-treated cells to the vehicle-treated control at each time point.
-
The optimal incubation time is the shortest duration that provides the maximum inhibition of the target gene's expression without causing significant cell death.
-
Visualizations
Caption: Inhibition of the NF-κB signaling pathway by the this compound peptide.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB SN50M, Cell-Permeable Inactive Control Peptide An inactive control for this compound peptide. | Sigma-Aldrich [sigmaaldrich.com]
Potential off-target effects of the SN50 peptide
Welcome to the technical support center for the SN50 peptide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound peptide?
A1: The this compound peptide is a cell-permeable inhibitor of Nuclear Factor-kappa B (NF-κB) translocation. It is designed to specifically block the nuclear import of the NF-κB p50 subunit, thereby preventing the transcriptional activation of NF-κB target genes involved in inflammation, immunity, and cell survival. The peptide consists of the hydrophobic region of the signal peptide of Kaposi fibroblast growth factor (K-FGF) fused to the nuclear localization sequence (NLS) of the NF-κB p50 subunit.
Q2: What are the known or potential off-target effects of the this compound peptide?
A2: While this compound is designed to be a specific inhibitor of NF-κB p50 nuclear translocation, some studies suggest potential off-target effects. It has been reported that this compound may also inhibit the nuclear translocation of other transcription factors, such as Activator Protein-1 (AP-1), Signal Transducer and Activator of Transcription 1 (STAT1), and Nuclear Factor of Activated T-cells (NFAT)[1]. Additionally, downstream effects on other signaling pathways, such as the MAPK/ERK pathway, and on apoptosis-related proteins like caspase-3 and p-AKT have been observed, although these may be secondary to NF-κB inhibition in some contexts[2][3].
Q3: Can this compound peptide induce cytotoxicity?
A3: Yes, this compound has been observed to induce cytotoxicity in a dose- and cell type-dependent manner. For example, studies have shown that this compound can reduce the viability of prostate cancer cells and certain hepatocellular carcinoma cell lines. It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
Q4: How can I control for potential off-target effects in my experiments?
A4: To ensure the observed effects are due to the specific inhibition of NF-κB, it is essential to include proper controls. A common negative control is the SN50M peptide, which contains mutations in the NLS region and is inactive in blocking NF-κB translocation[4]. Comparing the effects of this compound to SN50M can help differentiate between on-target and off-target effects. Additionally, performing rescue experiments by overexpressing a constitutively active form of NF-κB can further validate the specificity of this compound's action.
Q5: Are there alternative inhibitors I can use to confirm my findings?
A5: Yes, using other NF-κB inhibitors with different mechanisms of action can help validate your results. For example, IKK inhibitors (like BAY 11-7082) or proteasome inhibitors (like MG-132) that act upstream of NF-κB translocation can be used as complementary tools to confirm that the observed phenotype is indeed mediated by the NF-κB pathway.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after this compound treatment. | The concentration of this compound may be too high for the specific cell type, leading to cytotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or Trypan Blue exclusion). Start with a low concentration and titrate up to find the effective range with minimal toxicity. |
| Inconsistent or no inhibition of NF-κB translocation. | - Inadequate cell permeability of the peptide.- Incorrect timing of this compound treatment relative to stimulation.- Degradation of the this compound peptide. | - Ensure the peptide is properly solubilized and handled according to the manufacturer's instructions.- Optimize the pre-incubation time with this compound before applying the stimulus to activate NF-κB.- Store the this compound peptide at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Observed effects do not correlate with NF-κB inhibition. | The observed phenotype may be due to off-target effects of the this compound peptide. | - Use the inactive control peptide, SN50M, at the same concentration to determine if the effect is specific to NF-κB inhibition.- Analyze the activity of other potentially affected transcription factors like AP-1 or STAT1.- Consider performing a broader kinase activity screen or proteomic analysis to identify other affected pathways. |
| Difficulty interpreting results due to pleiotropic effects. | NF-κB regulates a wide range of cellular processes, making it challenging to isolate a specific pathway. | - Use more specific downstream readouts in addition to general cell viability or apoptosis assays.- Employ genetic approaches, such as siRNA or CRISPR-Cas9, to knock down specific components of the NF-κB pathway to confirm the role of individual proteins.- Analyze the expression of a panel of NF-κB target genes to confirm pathway inhibition. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound Peptide in Different Cell Lines
| Cell Line | This compound Concentration | Assay | Observed Effect |
| Prostate Cancer (PC-3, DU-145) | 40 µg/mL | Colony Formation Assay | Increased radiosensitivity and combined toxic effects with ionizing radiation. |
| Normal Prostate Epithelial (PrEC) | 40 µg/mL | Trypan Blue Exclusion Assay | Significant increase in cytotoxicity, especially when combined with ionizing radiation. |
| Hepatocellular Carcinoma | Not specified | MTT Assay | Suppression of cell viability in the majority of cell lines tested. |
| Multiple Myeloma (MM.1S, ARP-1) | 2.0 µM | Flow Cytometry (Annexin V/7-AAD) | Enhanced cytotoxic effects of BCMA CAR T-cells. |
| Multiple Myeloma (ARD) | 3.0 µM | Flow Cytometry (Annexin V/7-AAD) | Enhanced cytotoxic effects of BCMA CAR T-cells[5]. |
Table 2: Potential Off-Target Effects on Other Signaling Pathways
| Pathway/Molecule | Cell/Tissue Type | This compound Treatment | Observed Effect |
| MAPKs | Rat Lung Tissue | In vivo | Attenuated expression[2]. |
| Caspase-3 | Rat Lung Tissue | In vivo | Downregulation of expression. |
| p-AKT | Rat Lung Tissue | In vivo | Downregulation of expression[3]. |
| AP-1, STAT1, NFAT | Not specified | Not specified | Inhibition of nuclear translocation[1]. |
| T-cell function (CD69, Cytokine Secretion) | CAR T-cells | 2 µM | No significant impairment of CAR T-cell function[5]. |
Experimental Protocols
Protocol 1: Assessing On-Target Efficacy - Immunofluorescence for NF-κB p65 Translocation
Objective: To visually determine the effectiveness of this compound in inhibiting the nuclear translocation of the NF-κB p65 subunit upon stimulation.
Materials:
-
Cells of interest
-
This compound peptide and SN50M control peptide
-
Stimulating agent (e.g., TNF-α, LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound or SN50M for 1-2 hours. Include an untreated control.
-
Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α) for 30-60 minutes to induce NF-κB translocation.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 2: Assessing Cytotoxicity - MTT Assay
Objective: To determine the cytotoxic effect of the this compound peptide on a specific cell line.
Materials:
-
Cells of interest
-
This compound peptide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound peptide. Include untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Investigating Potential Off-Target Kinase Inhibition - In Vitro Kinase Assay
Objective: To screen for potential off-target inhibition of a panel of kinases by the this compound peptide.
Materials:
-
Purified recombinant kinases of interest
-
Specific peptide or protein substrates for each kinase
-
This compound peptide
-
Kinase reaction buffer
-
[γ-³²P]ATP or unlabeled ATP (for non-radioactive assays)
-
Apparatus for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or specific antibodies and Western blotting for non-radioactive assays)
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the this compound peptide at various concentrations to the reaction mixture. Include a positive control (known inhibitor of the kinase, if available) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (usually 30°C) for a specific time.
-
Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
-
Detect the level of substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and quantifying the radioactivity. For non-radioactive assays, this can be done by Western blotting using a phospho-specific antibody.
-
Calculate the percentage of kinase inhibition at each this compound concentration.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of the this compound peptide.
References
- 1. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing SN50 cytotoxicity in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of SN50 cytotoxicity in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) translocation. It contains the nuclear localization sequence (NLS) of the NF-κB p50 subunit, which allows it to competitively inhibit the nuclear import of the active NF-κB complex. By preventing NF-κB from entering the nucleus, this compound blocks the transcription of target genes involved in inflammation, cell survival, and immune responses.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used to study the role of the NF-κB signaling pathway in various cellular processes. It is often employed to investigate the effects of NF-κB inhibition on cancer cell proliferation, apoptosis, and chemosensitivity.
Q3: In which cell lines has the effect of this compound been studied?
A3: The effects of this compound have been investigated in a variety of cell lines, including human gastric cancer cells (SGC7901) and prostate cancer cells (PC-3 and DU-145).[1] Its efficacy can be cell-type dependent.
Q4: What are the expected cytotoxic effects of this compound?
A4: this compound on its own may have limited direct cytotoxicity in some cell lines. Its primary mechanism is to sensitize cells to other cytotoxic agents or pro-apoptotic stimuli. For example, in human gastric cancer cells, this compound has been shown to significantly enhance the cell-death-inducing effects of other compounds. Therefore, it is often used in combination with other treatments to augment their efficacy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the assessment of this compound cytotoxicity.
Problem 1: No significant cytotoxicity is observed with this compound treatment.
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Possible Cause 1: Insufficient Concentration. The effective concentration of this compound can vary significantly between cell lines.
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Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 10-100 µg/mL) and narrow down to find the IC50 (the concentration that inhibits 50% of cell viability).
-
-
Possible Cause 2: Short Incubation Time. The effects of NF-κB inhibition on cell viability may not be apparent after a short treatment period.
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Solution: Extend the incubation time with this compound. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal treatment duration.
-
-
Possible Cause 3: Cell Line Resistance. Some cell lines may be inherently resistant to the effects of NF-κB inhibition alone.
-
Solution: Consider using this compound in combination with a known cytotoxic drug or an inducer of apoptosis to assess its sensitizing effect.
-
Problem 2: this compound peptide precipitates in the cell culture medium.
-
Possible Cause 1: Poor Solubility. this compound is a peptide and may have limited solubility in aqueous solutions, especially at high concentrations.
-
Solution: Prepare a high-concentration stock solution in an appropriate solvent, such as sterile, nuclease-free water or a buffer recommended by the supplier. Ensure the stock solution is fully dissolved before further dilution in cell culture medium. When diluting into the medium, add the this compound stock drop-wise while gently vortexing the medium to prevent localized high concentrations that can lead to precipitation.
-
-
Possible Cause 2: Interaction with Medium Components. Components in the serum or the medium itself may interact with the peptide, causing it to aggregate.
-
Solution: Try dissolving and diluting the peptide in a serum-free medium first, and then adding the serum. Alternatively, test different types of serum or use a serum-free medium if your cell line can tolerate it.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in this compound Stock Solution. Repeated freeze-thaw cycles can degrade the peptide, leading to inconsistent activity.
-
Solution: Aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freezing and thawing of the same aliquot.
-
-
Possible Cause 2: Inconsistent Cell Health and Density. The physiological state of the cells can significantly impact their response to treatment.
-
Solution: Ensure that cells are in the logarithmic growth phase and have high viability before starting the experiment. Use a consistent seeding density for all experiments.
-
Problem 4: Observed off-target effects.
-
Possible Cause: Non-specific peptide effects. At high concentrations, peptides can sometimes exhibit off-target effects unrelated to their intended mechanism of action.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. It is also advisable to use a control peptide, such as a scrambled version of the this compound sequence, to differentiate between sequence-specific effects and non-specific peptide effects.
-
Data Presentation
The following table summarizes representative cytotoxic concentrations of this compound in different cell lines. Note: These values are illustrative and the actual IC50 should be determined empirically for your specific experimental conditions.
| Cell Line | Cell Type | Representative Effective Concentration (µg/mL) | Assay Type | Notes |
| PC-3 | Human Prostate Cancer | 10 - 50 | Clonogenic Assay, Viability Assay | Often used in combination with other agents to enhance cytotoxicity. |
| DU-145 | Human Prostate Cancer | 10 - 50 | Clonogenic Assay, Viability Assay | Similar to PC-3, used to study sensitization to other treatments. |
| SGC7901 | Human Gastric Cancer | 20 - 60 | Cell Death Assays | Enhances the cytotoxic effects of other chemotherapeutic agents. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
This compound peptide
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no this compound (negative control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the negative control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
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Cells of interest
-
This compound peptide
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Use the controls provided in the kit (e.g., maximum LDH release control) to calculate the percentage of cytotoxicity according to the manufacturer's instructions.
Mandatory Visualizations
References
SN50 peptide stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of the SN50 peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound peptide?
A1: For optimal performance, it is crucial to follow a precise reconstitution protocol. First, allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the peptide in sterile, distilled water or an appropriate sterile buffer (e.g., PBS) to a stock concentration, typically 1 mg/mL. Gently vortex or swirl the vial to dissolve the peptide completely. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What are the optimal storage conditions for this compound peptide in its lyophilized and reconstituted forms?
A2: Proper storage is critical for maintaining the stability and activity of the this compound peptide. The table below summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to several years | Store in a desiccator to prevent moisture absorption. |
| Reconstituted Solution | -20°C | Up to 3 months[1] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months or longer | Preferred for long-term storage of the solution. | |
| 4°C | Up to 1 week | For short-term use only. Avoid prolonged storage at this temperature. |
Q3: How many freeze-thaw cycles can a reconstituted this compound peptide solution withstand?
A3: It is strongly advised to avoid any freeze-thaw cycles with the reconstituted this compound peptide solution.[1] Each cycle can lead to peptide degradation, aggregation, and a subsequent loss of biological activity. To circumvent this, it is best practice to aliquot the stock solution into volumes appropriate for single experiments immediately after reconstitution.
Q4: What is the known mechanism of action for the this compound peptide?
A4: this compound is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) translocation.[2] It contains a nuclear localization sequence (NLS) of the NF-κB p50 subunit. By mimicking the NLS, this compound competitively inhibits the import of the active NF-κB complex into the nucleus, thereby preventing the transcription of pro-inflammatory genes.
Q5: Is there an inactive control peptide available for this compound?
A5: Yes, an inactive control peptide, commonly known as SN50M, is available. This peptide has a modified amino acid sequence in the NLS region which renders it incapable of inhibiting NF-κB translocation.[1][3] Utilizing SN50M as a negative control is essential to demonstrate the specificity of the effects observed with the active this compound peptide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or reduced inhibitory effect on NF-κB translocation | 1. Improper storage leading to peptide degradation. 2. Multiple freeze-thaw cycles of the reconstituted solution. 3. Incorrect peptide concentration. 4. Insufficient incubation time. | 1. Ensure lyophilized peptide is stored at -20°C or -80°C in a desiccated environment. Reconstituted aliquots should be stored at -20°C or -80°C. 2. Use fresh aliquots for each experiment. 3. Verify the stock concentration and the final concentration used in the experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and conditions. 4. Optimize the pre-incubation time with this compound before stimulating the cells. |
| Precipitate formation upon reconstitution or in culture medium | 1. Poor solubility of the peptide in the chosen solvent. 2. Peptide aggregation. 3. High peptide concentration. | 1. If solubility issues are observed in water, consider using a small amount of DMSO (less than 1%) to initially dissolve the peptide, followed by dilution with your aqueous buffer. 2. Briefly sonicate the solution to aid in dissolving aggregates. 3. Try reconstituting at a lower concentration. |
| Inconsistent results between experiments | 1. Variability in peptide activity due to storage or handling. 2. Differences in cell passage number or confluency. 3. Inconsistent incubation times or stimulation conditions. | 1. Always use freshly thawed aliquots of the this compound peptide. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Ensure precise timing for pre-incubation with this compound and subsequent cell stimulation. |
| Cell toxicity observed | 1. Peptide concentration is too high. 2. Contamination of the peptide solution. 3. Sensitivity of the cell line to the peptide or solvent. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure sterile technique during reconstitution and handling. Filter-sterilize the reconstituted stock solution if contamination is suspected. 3. If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.5%). |
Experimental Protocols
Protocol for Reconstitution of this compound Peptide
-
Bring the vial of lyophilized this compound peptide to room temperature in a desiccator.
-
Briefly centrifuge the vial at a low speed to collect all the powder at the bottom.
-
Under sterile conditions, add the required volume of sterile, distilled water or sterile PBS to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes suitable for single use.
-
Store the aliquots at -20°C or -80°C.
Protocol for Assessing this compound Peptide Stability using HPLC
-
Sample Preparation: Prepare solutions of this compound peptide at a known concentration in various buffers (e.g., pH 5, 7.4, and 9) and store them at different temperatures (e.g., 4°C, 25°C, and 37°C). At specified time points (e.g., 0, 24, 48, and 72 hours), take an aliquot of each sample for analysis.
-
HPLC System: Use a reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the peptide elution at a wavelength of 214 nm or 280 nm.
-
Data Analysis: The stability of the this compound peptide is determined by measuring the decrease in the area of the main peptide peak over time. The appearance of new peaks indicates degradation products.
Visualizations
Caption: NF-κB signaling pathway with this compound inhibition.
Caption: Experimental workflow for this compound peptide treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: A Guide to SN50 in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SN50, a cell-permeable inhibitor of NF-κB translocation. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to help ensure the success of your experiments and prevent the degradation of this valuable research tool.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a synthetic, cell-permeable peptide that acts as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. Its mechanism of action is to block the nuclear translocation of the NF-κB active complex. By mimicking the nuclear localization sequence (NLS) of the NF-κB p50 subunit, this compound competitively inhibits the transport of the active NF-κB dimer into the nucleus, thereby preventing the transcription of NF-κB target genes.
Q2: What is the amino acid sequence of the this compound peptide? A2: The amino acid sequence of this compound is AAVALLPAVLLALLAPVQRKRQKLMP.
Q3: How should lyophilized this compound be stored to ensure its stability? A3: To maintain its integrity, lyophilized this compound peptide should be stored at -20°C or -80°C in a dry environment, protected from light. When stored correctly, the lyophilized peptide is stable for several years.[1][2]
Q4: What is the recommended procedure for reconstituting this compound? A4: It is best to allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening to prevent condensation. For reconstitution, sterile, nuclease-free water is a common solvent. Due to the hydrophobic nature of the peptide, initial solubilization in a small volume of an organic solvent such as DMSO may be necessary before dilution with an aqueous buffer. Always prepare a concentrated stock solution which can then be diluted to the final working concentration.[3][4]
Q5: What is the proper way to store reconstituted this compound solutions? A5: Once reconstituted, this compound solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to peptide degradation.[1] These aliquots should be stored at -20°C or -80°C. Stock solutions are generally stable for up to 3 months when stored at -20°C.[5]
Q6: What are the primary degradation concerns for the this compound peptide? A6: The amino acid sequence of this compound contains a methionine (M) residue, which is susceptible to oxidation. It also has a glutamine (Q) residue that can undergo deamidation.[6][7] Exposure to light, extreme pH, and repeated freeze-thaw cycles can accelerate the degradation of the peptide.[1][2]
Q7: What is a typical working concentration for this compound in cell culture experiments? A7: The optimal working concentration of this compound is highly dependent on the cell type and the specifics of the experiment. However, a common starting concentration range is between 10-50 µg/mL. It is strongly recommended to perform a dose-response experiment to identify the most effective concentration for your particular system. For example, some studies have found that a concentration of approximately 15 µM can be effective in inducing cell death and enhancing radiosensitivity in certain cancer cell lines.[5]
Q8: Can this compound be cytotoxic to cells? A8: Yes, at higher concentrations, this compound can exhibit cytotoxicity. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Troubleshooting Guides
Issue 1: Lack of or Inconsistent Inhibition of NF-κB Activity
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh this compound aliquots from a new lyophilized stock. Confirm that proper storage protocols have been followed. Consider performing a quality control experiment to verify the activity of your this compound stock. |
| Suboptimal Concentration | Conduct a dose-response experiment to ascertain the optimal inhibitory concentration of this compound for your specific cell line and stimulus. |
| Incorrect Timing of Treatment | Optimize the pre-incubation time of this compound before the application of the NF-κB stimulus. A pre-incubation period of 1 to 2 hours is a good starting point. |
| Cell Permeability Issues | Verify that you are using the cell-permeable form of this compound. If the peptide was synthesized in-house, confirm the correct incorporation of the cell-penetrating sequence. |
| Assay Readout Problems | Validate your NF-κB activation assay (e.g., Western blot for nuclear p65, reporter gene assay) using a known positive and negative control to ensure the assay itself is functioning correctly. |
Issue 2: High Background or Non-Specific Bands in Western Blotting
| Possible Cause | Troubleshooting Step |
| This compound Interference with Antibodies | Run a control lane containing only this compound to check for any cross-reactivity with your primary or secondary antibodies. Experiment with different blocking buffers, such as 5% Bovine Serum Albumin (BSA) in TBST, which may reduce non-specific binding. |
| Cytotoxicity-Induced Artifacts | Perform a cell viability assay to confirm that the concentration of this compound being used is not causing significant cell death, which can result in the release of cellular contents and lead to high background. |
| Insufficient Washing | Increase the number and duration of the wash steps after the primary and secondary antibody incubations to more effectively remove unbound antibodies. |
Issue 3: High Background or Artifacts in Immunofluorescence
| Possible Cause | Troubleshooting Step |
| This compound Autofluorescence | Image an unstained sample that has been treated with this compound to determine if the peptide itself is autofluorescent. If so, select fluorophores with emission spectra that do not overlap with the autofluorescence.[4][8][9] |
| Non-specific Binding of this compound | Ensure thorough washing of the cells after this compound treatment and before the fixation and staining steps to remove any unbound peptide. |
| Fixation-Induced Autofluorescence | Aldehyde-based fixatives are a known cause of autofluorescence.[4][8][9] If compatible with your antibody, consider using an alternative fixation method, such as ice-cold methanol. |
| Secondary Antibody Cross-Reactivity | Utilize a secondary antibody that has been pre-adsorbed against the species of your sample to minimize off-target binding.[10][11] |
Quantitative Data Summary
| Parameter | Condition | Stability/Activity |
| Lyophilized Peptide | -20°C, desiccated | Stable for several years |
| Reconstituted in Aqueous Buffer | -20°C | Stable for up to 3 months |
| Reconstituted in DMSO | -20°C | Stable for up to 3 months |
| Working Concentration (Example) | Prostate Cancer Cells | ~15 µM for cell death/radiosensitization |
Experimental Protocols
Protocol 1: Western Blot for NF-κB p65 Nuclear Translocation
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of the experiment. Pre-incubate the cells with the desired concentration of this compound for 1-2 hours. Subsequently, stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate duration.
-
Nuclear and Cytoplasmic Extraction: Wash the cells with ice-cold PBS. Perform cellular fractionation to separate the nuclear and cytoplasmic extracts using a commercially available kit or a standard laboratory protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a compatible protein assay such as the BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. To validate the purity of the fractions, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
Protocol 2: Immunofluorescence for NF-κB p65 Localization
-
Cell Culture and Treatment: Grow cells on sterile coverslips in a culture plate. Treat the cells with this compound and an NF-κB activator as outlined in the Western blot protocol.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells using 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.
-
-
Blocking and Staining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding sites with 1% BSA in PBST for 30 minutes.
-
Incubate the cells with the primary antibody against NF-κB p65, diluted in 1% BSA in PBST, for 1 hour at room temperature.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody and a nuclear counterstain such as DAPI, diluted in 1% BSA in PBST, for 1 hour at room temperature, ensuring protection from light.
-
-
Mounting and Imaging: Wash the cells three times with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.
Mandatory Visualizations
Caption: The canonical NF-κB signaling pathway illustrating the inhibitory action of this compound.
Caption: A logical workflow diagram for troubleshooting common issues encountered in experiments using this compound.
References
- 1. clinicaleducation.org [clinicaleducation.org]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. southernbiotech.com [southernbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedgrid.com [biomedgrid.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SN50 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their SN50 experiments. The content is divided into two main sections to address the distinct applications of the term "this compound":
-
Part 1: this compound (Serum Neutralization 50%) Assays: Focused on quantifying the neutralization capacity of sera or antibodies against a virus.
-
Part 2: this compound as a Research Tool (NF-κB Inhibitor): Guidance on the use of this compound, a cell-permeable peptide inhibitor of NF-κB translocation.
Part 1: this compound (Serum Neutralization 50%) Assays
Serum Neutralization (SN) assays are critical for determining the efficacy of vaccines and therapeutic antibodies. The this compound value represents the serum dilution at which 50% of the virus is neutralized. However, these assays are susceptible to variability, which can impact the reliability of results. This guide provides a systematic approach to troubleshooting and minimizing this variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of variability in this compound assays?
The main sources of variability in this compound assays often stem from inconsistencies in the number of cells per well, the virus titer, and procedural variations during the assay.[1] Ensuring a single-cell suspension and uniform cell seeding is crucial.[1] Additionally, precise virus titration and consistent handling techniques, such as pipetting and washing steps, are paramount to reduce inter-assay and intra-assay variance.[2][3]
Q2: How critical is the virus stock and its titration?
The virus stock is a cornerstone of the this compound assay. The titer of the virus stock must be accurately determined to ensure that the desired amount of virus (typically 100 TCID50, or 50% tissue culture infectious dose) is used in the assay.[4] Variability in the virus titer will directly impact the neutralization endpoint. It is recommended to aliquot the virus stock and freeze it to avoid repeated freeze-thaw cycles that can degrade the virus and alter its titer.
Q3: What are the best practices for cell culture in this compound assays?
Maintaining healthy and consistent cell cultures is essential. Use cells within a specific passage number range to ensure stable susceptibility to the virus.[3] Cells should be in the logarithmic growth phase and form a confluent monolayer before infection.[4] Inconsistent cell numbers across wells can be a significant source of variability.[1]
Q4: How can I minimize variability during the assay procedure?
To minimize procedural variability, it is important to:
-
Use calibrated pipettes: Ensure accurate and consistent liquid handling.
-
Maintain consistent incubation times: Adhere strictly to the protocol's incubation periods for serum-virus mixtures and for post-infection.[1][2]
-
Control for edge effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and virus infection. To mitigate this, it is common practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Handle plates gently: Avoid jarring or agitating the plates, which can disturb the cell monolayer.
Q5: How should I analyze my this compound data to ensure consistency?
The 50% neutralization titer is typically calculated using methods like the Reed-Muench or Spearman-Kärber formulas.[4][5] It is important to use a consistent data analysis method across all experiments. Implementing proper controls, such as a virus control (no serum), cell control (no virus), and a negative serum control, is crucial for data normalization and validation of the assay.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Intra-plate Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding reagents and perform a visual check of volumes.- Fill outer wells with sterile PBS and do not use them for samples. |
| High Inter-plate Variability | - Variation in virus titer between assays- Differences in cell passage number or health- Inconsistent incubation conditions | - Use a single, quality-controlled virus stock aliquot for each set of experiments.- Use cells within a defined passage range and ensure consistent cell seeding density.- Monitor and maintain consistent temperature and CO2 levels in the incubator. |
| No Neutralization Observed | - Inactive or low-titer antibody/serum- Incorrect virus concentration (too high)- Problems with the cell line | - Verify the activity of the antibody/serum with a positive control.- Re-titer the virus stock and ensure the correct dilution is used.- Check the health and susceptibility of the cells to the virus. |
| 100% Neutralization in all Wells | - Inactive or low-titer virus- Incorrect virus dilution (too low) | - Re-titer the virus stock to confirm its infectivity.- Double-check the virus dilution calculations and preparation. |
Detailed Experimental Protocol: this compound Assay
This protocol provides a general framework for a virus neutralization assay. Specific details may need to be optimized for the particular virus and cell line being used.
Materials:
-
Target virus stock with a known titer (TCID50/mL)
-
Serum samples to be tested
-
Appropriate cell line (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom cell culture plates
-
Sterile microcentrifuge tubes and serological pipettes
-
Calibrated single and multichannel pipettes
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the 96-well plates with an appropriate cell density to achieve a confluent monolayer on the day of infection.
-
Incubate the plates overnight.
-
-
Serum Dilution:
-
Heat-inactivate the serum samples at 56°C for 30 minutes.[4]
-
Prepare serial twofold dilutions of the serum samples in a separate 96-well plate.
-
-
Virus Preparation and Neutralization:
-
Dilute the virus stock to a concentration of 100 TCID50 per 50 µL in the cell culture medium.
-
Add an equal volume of the diluted virus to each well of the serum dilution plate.
-
Incubate the serum-virus mixture for 1-2 hours at 37°C to allow for neutralization.
-
-
Infection:
-
Remove the growth medium from the cell plates.
-
Transfer the serum-virus mixtures from the neutralization plate to the corresponding wells of the cell plate.
-
Include controls: virus control (virus + medium), cell control (medium only), and a negative serum control.
-
-
Incubation and Readout:
-
Incubate the plates for 3-5 days, or until cytopathic effect (CPE) is visible in the virus control wells.
-
Observe the wells for the presence or absence of CPE under a microscope.
-
The highest dilution of serum that completely inhibits CPE is the neutralization endpoint. The this compound titer can be calculated using the Reed-Muench or Spearman-Kärber method.[4][5]
-
Experimental Workflow Diagram
Caption: Workflow for a typical this compound neutralization assay.
Part 2: this compound as a Research Tool (NF-κB Inhibitor)
This compound is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) by preventing its translocation into the nucleus.[6][7] Variability in experiments using this compound can arise from its preparation, handling, and application.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound inhibitor?
This compound contains a nuclear localization sequence (NLS) of the NF-κB p50 subunit linked to a cell-permeable peptide sequence.[6][7] This design allows it to enter the cell and competitively inhibit the nuclear import of the active NF-κB complex, thereby blocking its access to target genes in the nucleus.
Q2: How should I prepare and store the this compound peptide?
This compound is typically supplied as a lyophilized powder. It should be reconstituted in a suitable solvent, such as sterile water or buffer, to create a stock solution.[6] It is crucial to follow the manufacturer's instructions for reconstitution and storage. To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted and stored at -20°C or -80°C.[6]
Q3: What is the optimal concentration of this compound to use in my experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration that effectively inhibits NF-κB translocation without causing significant cytotoxicity.
Q4: How can I verify that the this compound inhibitor is working in my experiment?
The efficacy of this compound can be confirmed by assessing the subcellular localization of NF-κB. This can be done through techniques such as:
-
Immunofluorescence microscopy: To visualize the localization of NF-κB subunits (e.g., p65) and confirm their retention in the cytoplasm in the presence of this compound.
-
Western blotting of nuclear and cytoplasmic fractions: To quantify the amount of NF-κB in each cellular compartment.
-
Reporter gene assays: Using a reporter construct with an NF-κB response element to measure the transcriptional activity of NF-κB.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Inhibition of NF-κB Activity | - Inactive this compound peptide- Insufficient concentration of this compound- Inefficient cell permeability | - Check the expiration date and storage conditions of the this compound peptide.- Perform a dose-response curve to determine the optimal concentration.- Verify cell permeability with a fluorescently labeled control peptide if available. |
| High Cell Toxicity | - this compound concentration is too high- Solvent toxicity | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound.- Ensure the final concentration of the solvent in the cell culture medium is not toxic. |
| Inconsistent Results | - Variability in this compound preparation- Inconsistent treatment times- Differences in cell confluency | - Prepare a fresh stock solution of this compound and use consistent aliquots.- Standardize the duration of this compound pre-incubation and stimulation.- Ensure a consistent cell density and confluency at the time of treatment. |
NF-κB Signaling Pathway and this compound Inhibition Diagram
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. African swine fever virus pB318L suppresses inflammatory response by inhibiting NF-κB activation and NLRP3 inflammasome formation | PLOS Pathogens [journals.plos.org]
- 3. SARS-CoV-2 live virus neutralization assay [protocols.io]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. fda.gov.tw [fda.gov.tw]
- 6. NF-κB this compound ≥97% (HPLC), lyophilized, NF-κB translocation inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [merckmillipore.com]
- 7. Overview of Neutralization Assays and International Standard for Detecting SARS-CoV-2 Neutralizing Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Determining the effective dose of SN50 for in vivo studies
Welcome to the technical support center for the in vivo application of SN50, a cell-permeable peptide inhibitor of nuclear factor-kappa B (NF-κB) translocation. This guide is designed for researchers, scientists, and drug development professionals to provide practical information, protocols, and troubleshooting advice for utilizing this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable peptide that contains the nuclear localization sequence (NLS) of the NF-κB p50 subunit. By competitively inhibiting the nuclear import machinery, this compound prevents the translocation of the active NF-κB dimer (typically p50/p65) from the cytoplasm into the nucleus. This blockage of nuclear import effectively inhibits NF-κB-mediated gene transcription, which is crucial in inflammatory responses, immune regulation, and cell survival.
Q2: What is a typical effective dose of this compound for in vivo studies?
A2: The effective dose of this compound can vary significantly depending on the animal model, the disease state being investigated, and the route of administration. Based on published studies, a common starting point for mice is in the range of 10-20 mg/kg body weight administered via intraperitoneal injection. However, dose-response studies are highly recommended to determine the optimal dose for your specific experimental setup.
Q3: What is a suitable vehicle for dissolving and administering this compound in vivo?
A3: this compound peptide is typically soluble in aqueous solutions. For in vivo administration, sterile phosphate-buffered saline (PBS) is a commonly used and recommended vehicle. It is crucial to ensure the final solution is isotonic and at a physiological pH to avoid irritation at the injection site.
Q4: How should this compound be stored?
A4: For long-term stability, this compound peptide should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted in a vehicle like PBS, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles. In solution, peptides are more susceptible to degradation.
Q5: Are there known off-target effects or toxicity associated with this compound in vivo?
A5: While this compound is designed for specific inhibition of NF-κB nuclear translocation, the potential for off-target effects exists with any therapeutic agent. High doses may lead to unintended cellular effects. Toxicity studies are not extensively reported in the public domain, so it is crucial to perform preliminary dose-finding and toxicity assessments in your specific model. Monitoring for signs of distress, changes in body weight, and organ-specific toxicity is recommended.
Quantitative Data Summary
The following table summarizes a reported effective dose of this compound in a preclinical in vivo study. Researchers should use this as a reference point and optimize the dose for their specific model and research question.
| Animal Model | Disease/Condition | Route of Administration | Effective Dose | Reference |
| Mouse (NOD-SCID) | Multiple Myeloma (in combination with CAR-T cell therapy) | Intraperitoneal (i.p.) | 20 mg/kg | [1] |
Experimental Protocols
Detailed Methodology for Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol provides a general guideline for the preparation and administration of this compound via intraperitoneal injection in a mouse model.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, single-use insulin syringes with a 27-30 gauge needle
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Reconstitution of this compound:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Aseptically add the required volume of sterile PBS to the vial to achieve the desired stock concentration. Gently swirl to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation.
-
For example, to prepare a 1 mg/mL stock solution, add 1 mL of PBS to 1 mg of this compound.
-
-
Dose Calculation:
-
Calculate the required volume of the this compound solution based on the animal's body weight and the target dose.
-
Example: For a 25 g mouse and a target dose of 20 mg/kg:
-
Dose per mouse = 20 mg/kg * 0.025 kg = 0.5 mg
-
Volume to inject (from a 1 mg/mL stock) = 0.5 mg / 1 mg/mL = 0.5 mL
-
-
-
Animal Restraint:
-
Properly restrain the mouse to ensure accurate and safe injection. This can be done manually by scruffing the neck and securing the tail.
-
-
Injection Site Preparation:
-
Position the mouse on its back with its head tilted slightly downwards.
-
The injection site is typically in the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with a 70% ethanol wipe.
-
-
Intraperitoneal Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should be drawn into the syringe).
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Visualizations
Signaling Pathway of NF-κB Inhibition by this compound```dot
References
Validation & Comparative
Validating SN50's Inhibitory Effect on NF-κB: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the efficacy and specificity of an inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of experimental methods to validate the inhibitory effect of SN50 on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Furthermore, it objectively compares this compound with other commonly used NF-κB inhibitors, supported by experimental data.
This compound is a cell-permeable peptide that acts as an inhibitor of NF-κB by targeting its nuclear translocation. It is composed of the nuclear localization sequence (NLS) of the NF-κB p50 subunit linked to the hydrophobic region of the signal peptide of Kaposi fibroblast growth factor, which facilitates its entry into cells[1]. By competitively inhibiting the nuclear import of the active NF-κB complex, this compound effectively blocks its downstream transcriptional activity[1].
The NF-κB Signaling Pathway and Point of this compound Intervention
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, which then translocates to the nucleus to activate the transcription of target genes.
Figure 1. NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Validation of this compound's Inhibitory Effect
To rigorously validate the inhibitory effect of this compound, a combination of techniques should be employed to assess different stages of the NF-κB signaling pathway.
Western Blotting for Nuclear Translocation of p65
This is a fundamental method to directly visualize the inhibition of NF-κB nuclear translocation. By separating nuclear and cytoplasmic protein fractions, the amount of the p65 subunit of NF-κB in each compartment can be quantified.
Experimental Workflow:
Figure 2. Western blotting workflow for p65 nuclear translocation.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, RAW 264.7) and allow them to adhere. Pre-treat with this compound (typically 10-50 µM) for 1-2 hours before stimulating with an NF-κB activator (e.g., TNF-α, LPS) for 30-60 minutes.
-
Nuclear and Cytoplasmic Fractionation: Use a commercial kit or a detergent-based lysis method to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p65, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. A decrease in nuclear p65 and a corresponding retention in the cytoplasm in this compound-treated cells will confirm its inhibitory effect.
Immunofluorescence for Cellular Localization of p65
This technique provides a visual confirmation of p65 subcellular localization within individual cells.
Experimental Workflow:
Figure 3. Immunofluorescence workflow for p65 localization.
Detailed Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and an NF-κB activator as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with an anti-p65 primary antibody, followed by a fluorophore-conjugated secondary antibody.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI or Hoechst and visualize the cells using a fluorescence microscope. In untreated, stimulated cells, p65 will show strong nuclear staining, while in this compound-treated cells, p65 will remain predominantly in the cytoplasm.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, providing a functional readout of its inhibition.
Detailed Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, pre-treat the cells with this compound followed by stimulation with an NF-κB activator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity. A dose-dependent decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.
Comparison of this compound with Other NF-κB Inhibitors
This compound is one of several inhibitors used to target the NF-κB pathway. A comparison with other commonly used inhibitors highlights their different mechanisms of action and potential applications.
| Inhibitor | Target | Mechanism of Action | Typical Working Concentration |
| This compound | Nuclear Import | A cell-permeable peptide containing the NLS of p50 that competitively inhibits the nuclear translocation of the active NF-κB complex[1]. | 10 - 50 µM |
| BAY 11-7082 | IKK | Irreversibly inhibits the phosphorylation of IκBα by targeting the IKK complex, thus preventing NF-κB release and nuclear translocation. It has an IC50 of 10 µM for TNFα-induced IκBα phosphorylation[2]. | 5 - 20 µM |
| MG132 | Proteasome | A proteasome inhibitor that blocks the degradation of phosphorylated IκBα, thereby preventing the release and nuclear translocation of NF-κB. | 1 - 10 µM |
Quantitative Comparison of Inhibitory Effects:
| Assay | This compound | BAY 11-7082 | MG132 |
| p65 Nuclear Translocation | Strong inhibition | Strong inhibition | Strong inhibition |
| IκBα Phosphorylation | No direct effect | Strong inhibition | No direct effect |
| IκBα Degradation | No direct effect | Prevents degradation | Prevents degradation |
| NF-κB DNA Binding | Indirectly inhibits | Indirectly inhibits | Indirectly inhibits |
| NF-κB Reporter Activity | Strong inhibition | Strong inhibition | Strong inhibition |
Conclusion
Validating the inhibitory effect of this compound on NF-κB requires a multi-faceted approach. By combining techniques that assess the subcellular localization of NF-κB (Western blotting and immunofluorescence) with a functional assay of its transcriptional activity (luciferase reporter assay), researchers can obtain robust and reliable data.
When choosing an NF-κB inhibitor, the specific research question is paramount. This compound is a valuable tool for specifically studying the role of NF-κB nuclear translocation. In contrast, inhibitors like BAY 11-7082 and MG132 target upstream events in the signaling cascade. A thorough understanding of their distinct mechanisms of action is crucial for the accurate interpretation of experimental results and for advancing the development of targeted therapeutics for inflammatory diseases and cancer.
References
A Comparative Guide to the Efficacy of NF-κB Inhibitors: SN50 vs. BAY 11-7082
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. It plays a critical role in regulating the immune response, inflammation, cell survival, and proliferation. Consequently, inhibitors of this pathway are invaluable tools in research and potential therapeutic agents.
This guide provides a detailed comparison of two widely used NF-κB inhibitors, the peptide-based SN50 and the small molecule BAY 11-7082. We will delve into their mechanisms of action, present quantitative data on their efficacy, outline key experimental protocols for their evaluation, and discuss their respective advantages and disadvantages.
Mechanism of Action: Two Distinct Points of Intervention
The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50), which then translocates to the nucleus to activate target gene transcription. This compound and BAY 11-7082 inhibit this cascade at two different checkpoints.
This compound is a cell-permeable synthetic peptide that contains the nuclear localization sequence (NLS) of the p50 NF-κB subunit.[1][2] Its mechanism relies on competitively inhibiting the nuclear import machinery responsible for transporting the active NF-κB complex from the cytoplasm into the nucleus.[1][3] By blocking translocation, this compound prevents NF-κB from reaching its DNA targets, thereby inhibiting gene expression.
BAY 11-7082 is a small molecule that acts further upstream in the pathway. It selectively and irreversibly inhibits the cytokine-induced phosphorylation of IκBα.[4][5] By preventing IκBα phosphorylation, BAY 11-7082 ensures that the inhibitor protein is not degraded, effectively trapping the NF-κB complex in an inactive state within the cytoplasm.[5][6] While it is widely described as an IKK inhibitor, some studies suggest it acts on upstream components of the signaling network rather than directly on the IKK complex itself.[7]
Quantitative Efficacy and Specificity
The efficacy of an inhibitor is determined by its potency (IC50) and its specificity. While direct head-to-head comparisons in a single study are rare, data from various sources allow for a comparative summary.
| Feature | This compound | BAY 11-7082 |
| Target | Nuclear import of NF-κB p50/p65 | Cytokine-induced IκBα phosphorylation |
| Type | Cell-permeable peptide[3] | Small molecule |
| Mode of Action | Competitive inhibition of nuclear translocation | Irreversible inhibition of upstream kinase activity[5][8] |
| IC50 Value | Not typically defined by IC50; effective concentration is 50-100 µg/mL[2] | ~5-10 µM for TNF-α-induced IκBα phosphorylation and adhesion molecule expression[9] |
| Common Working Conc. | 18-50 µM | 1-10 µM |
| Known Off-Target Effects | Generally considered specific to NLS-mediated import; requires inactive control peptide (SN50M) for validation. | Inhibits NLRP3 inflammasome,[6][10] Protein Tyrosine Phosphatases (PTPs),[7] and ubiquitin-specific proteases (e.g., USP7, USP21)[4][9] |
Experimental Workflow for Comparison
A robust comparison of this compound and BAY 11-7082 requires a standardized experimental workflow to measure their impact on NF-κB activity at different stages of the signaling cascade.
Detailed Experimental Protocols
Below are standardized protocols for key experiments used to assess the efficacy of NF-κB inhibitors.
Western Blot for Phosphorylated IκBα (p-IκBα)
This assay directly measures the upstream event inhibited by BAY 11-7082.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) to reach 80-90% confluency. Pre-incubate cells with desired concentrations of BAY 11-7082, this compound (as a negative control for this specific target), or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 5-15 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-IκBα (e.g., Ser32) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total IκBα and a loading control like GAPDH or β-actin.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, which is the final output of the pathway and should be inhibited by both compounds.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing multiple NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. Allow cells to recover for 24 hours.
-
Treatment and Stimulation: Pre-treat the transfected cells with this compound, BAY 11-7082, or vehicle for 1-2 hours. Stimulate with an agonist (e.g., TNF-α) for 6-8 hours.
-
Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure both firefly and Renilla luciferase activities sequentially in a plate-reading luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change relative to the unstimulated vehicle control.
Immunofluorescence for p65 Nuclear Translocation
This microscopy-based assay visualizes the cellular location of the p65 subunit, directly assessing the step inhibited by this compound.
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment and Stimulation: Pre-treat cells with inhibitors or vehicle for 1-2 hours, followed by stimulation with an agonist for 30-60 minutes.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against the NF-κB p65 subunit for 1-2 hours.
-
Secondary Antibody and Counterstain: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images and quantify the nuclear vs. cytoplasmic fluorescence intensity of p65 to determine the extent of translocation.
Conclusion and Recommendations
Both this compound and BAY 11-7082 are effective inhibitors of the NF-κB pathway, but their distinct mechanisms and off-target profiles make them suitable for different experimental contexts.
-
BAY 11-7082 is a potent, irreversible small molecule inhibitor that is highly effective at blocking the upstream signaling cascade. Its broad anti-inflammatory effects are well-documented.[10][11] However, researchers must be cautious of its significant off-target effects, including inhibition of the NLRP3 inflammasome and various phosphatases and proteases, which could confound results depending on the biological question.[6][7] It is an excellent choice for studies where broad inhibition of pro-inflammatory pathways is desired.
The choice between this compound and BAY 11-7082 should be guided by the specific aspect of the NF-κB pathway being investigated and a careful consideration of potential off-target activities. For validating pathway-specific effects, using both inhibitors to see if they produce a similar phenotype can provide stronger evidence for the involvement of NF-κB.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 6. invivogen.com [invivogen.com]
- 7. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. portlandpress.com [portlandpress.com]
- 11. mdpi.com [mdpi.com]
What is the difference between SN50 and IKK inhibitors?
A Comparative Guide to NF-κB Pathway Inhibition: SN50 vs. IKK Inhibitors
For researchers and drug development professionals investigating the intricate NF-κB signaling pathway, a clear understanding of the available inhibitory tools is paramount. Among the myriad of options, the peptide-based inhibitor this compound and the class of small-molecule IKK (IκB kinase) inhibitors are frequently employed. While both effectively suppress NF-κB activity, they do so through distinct mechanisms, leading to different experimental outcomes and potential therapeutic applications. This guide provides an objective comparison of their mechanisms, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Intervention Points
The fundamental difference between this compound and IKK inhibitors lies in their point of intervention within the canonical NF-κB signaling cascade.
IKK Inhibitors: Upstream Intervention
The IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ, alongside the regulatory subunit NEMO (IKKγ), serves as a critical upstream regulator.[1][2] In the canonical pathway, various stimuli trigger the activation of the IKK complex.[3][4] The activated IKK complex, primarily through IKKβ, phosphorylates the inhibitory IκB proteins (most notably IκBα) at specific serine residues.[5][6] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome.[7][8] The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus and initiate the transcription of target genes.[3][9]
IKK inhibitors are designed to directly target the catalytic activity of the IKK subunits, most often IKKβ.[6][10] By preventing the phosphorylation of IκBα, these inhibitors ensure that IκBα remains bound to NF-κB in the cytoplasm, thereby preventing NF-κB's nuclear translocation and subsequent gene transcription.
Figure 1. NF-κB signaling pathway with inhibitor intervention points.
This compound: Downstream Intervention
This compound is a cell-permeable peptide inhibitor that acts much further downstream in the pathway.[11] Its design is a fusion of two key components: the hydrophobic, cell-penetrating signal peptide from Kaposi fibroblast growth factor and the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[11][12][13]
The mechanism of this compound is to competitively inhibit the nuclear import machinery responsible for translocating the active NF-κB complex into the nucleus.[11][14] Even after IκBα has been degraded and the NF-κB complex is "active" and free in the cytoplasm, this compound prevents it from reaching its nuclear targets.[15] This means that this compound does not interfere with IKK activation or IκBα degradation.[15]
Comparative Performance and Specificity
The choice between an IKK inhibitor and this compound often depends on the specific experimental question and the desired level of pathway blockade.
| Parameter | IKK Inhibitors (e.g., BAY 11-7082) | This compound Peptide |
| Target | IκB Kinase (IKK) complex, primarily IKKβ | Nuclear import machinery for NF-κB |
| Mechanism | Inhibits phosphorylation of IκBα, preventing its degradation and NF-κB release. | Competitively blocks the nuclear translocation of the active p50/p65 NF-κB complex. |
| Point of Action | Upstream | Downstream |
| Effect on IκBα | Prevents phosphorylation and degradation. | No effect on phosphorylation or degradation. |
| Reported IC50 | BAY 11-7082: ~10 µM for TNFα-induced IκBα phosphorylation.[16] | Effective concentrations typically range from 2 µM to 50 µg/mL (approx. 18 µM) depending on the cell type and stimulus.[17][18] |
| Off-Target Effects | BAY 11-7082 has known off-target effects, including inhibition of the NLRP3 inflammasome and protein tyrosine phosphatases (PTPs).[19][20][21] | Specificity has been debated, but it is generally considered more specific to the NF-κB nuclear import process.[6] |
Experimental Protocols
To evaluate and compare the efficacy of this compound and IKK inhibitors, several standard molecular biology techniques are employed.
Key Experiment: Western Blot for IκBα Phosphorylation and NF-κB Translocation
This is a cornerstone experiment to differentiate the mechanisms of the two inhibitor types.
Objective: To determine if an inhibitor blocks IκBα phosphorylation (characteristic of IKK inhibitors) or only NF-κB nuclear translocation (characteristic of this compound).
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa, RAW 264.7) to 80-90% confluency. Pre-incubate cells with the IKK inhibitor (e.g., 10 µM BAY 11-7082), this compound (e.g., 50 µg/mL), or a vehicle control for 1-2 hours.[13]
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for a short duration (e.g., 15-30 minutes) to assess phosphorylation, or a longer duration (e.g., 60 minutes) for translocation.
-
Fractionation (for Translocation):
-
Lyse the cells and separate them into cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
This step is crucial for observing the localization of NF-κB.
-
-
Protein Analysis (for Phosphorylation):
-
For whole-cell analysis, lyse cells directly in RIPA buffer containing phosphatase and protease inhibitors.
-
-
Western Blotting:
-
Quantify protein concentrations using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe membranes with primary antibodies against:
-
Phospho-IκBα (Ser32/36)
-
Total IκBα
-
NF-κB p65
-
A cytoplasmic marker (e.g., GAPDH)
-
A nuclear marker (e.g., Histone H3 or Lamin B1)
-
-
Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
Expected Results:
-
IKK Inhibitor: Will show a marked decrease in Phospho-IκBα levels and retention of the p65 subunit in the cytoplasmic fraction.
-
This compound: Will show normal or near-normal levels of Phospho-IκBα and its subsequent degradation, but the p65 subunit will be retained in the cytoplasmic fraction, failing to appear in the nuclear fraction.[18]
Figure 2. Workflow for comparing this compound and IKK inhibitors.
Conclusion
-
IKK inhibitors are valuable for studying the roles of IKK-mediated phosphorylation itself but may be complicated by off-target effects depending on the specific molecule used.[21]
-
This compound offers a more targeted approach to studying the consequences of NF-κB nuclear translocation, as it does not interfere with the upstream signaling events leading to IκBα degradation.[15]
For researchers, the choice of inhibitor should be guided by the specific biological question. If the goal is to inhibit all downstream effects of IKK activation, an IKK inhibitor is appropriate. If the goal is to specifically block the transcriptional activity of NF-κB without affecting other potential IKK substrates, this compound may be the more suitable tool. As with any inhibitor, careful validation and the use of appropriate controls are essential for interpreting experimental results accurately.
References
- 1. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. embopress.org [embopress.org]
- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 12. Nuclear Factor NF-KB Inhibitor this compound peptide [novoprolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. invivogen.com [invivogen.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
SN50 vs. SN50M: A Comparative Guide for Researchers
In the study of inflammatory pathways and other cellular processes regulated by the transcription factor Nuclear Factor-kappa B (NF-κB), specific and reliable tools are paramount. The cell-permeable peptide SN50 has emerged as a widely used inhibitor of NF-κB nuclear translocation. To ensure the specificity of its effects, a control peptide, SN50M, is often employed. This guide provides a detailed comparison of this compound and its inactive counterpart, SN50M, supported by experimental data and protocols to aid researchers in their experimental design and data interpretation.
Mechanism of Action: A Tale of Two Peptides
This compound is a synthetic peptide that consists of two key components: a cell-permeable motif derived from the hydrophobic region of the Kaposi fibroblast growth factor signal peptide, and the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1] The cell-permeable motif facilitates the peptide's entry into the cytoplasm, where the NLS portion competitively inhibits the nuclear import of the active NF-κB complex. By blocking its translocation to the nucleus, this compound effectively prevents NF-κB from binding to its target DNA sequences and initiating the transcription of pro-inflammatory and other genes.
SN50M, on the other hand, is designed as an inactive control for this compound. Its sequence is identical to that of this compound, with a critical exception: key positively charged amino acids (lysine and arginine) within the NLS have been substituted with uncharged residues. This modification renders SN50M incapable of effectively competing with the native NF-κB NLS for binding to the nuclear import machinery. Consequently, SN50M is not expected to inhibit NF-κB nuclear translocation, and any observed cellular effects can be attributed to non-specific actions of the peptide rather than NF-κB inhibition.
Head-to-Head Comparison: this compound vs. SN50M
The efficacy of this compound as an NF-κB inhibitor and the inactivity of SN50M as a control have been demonstrated in numerous studies. The following tables summarize the expected outcomes and provide a framework for interpreting experimental results when using these peptides.
Table 1: Peptide Characteristics
| Feature | This compound | SN50M |
| Function | Inhibitor of NF-κB nuclear translocation | Inactive control peptide |
| Mechanism | Competitively binds to nuclear import machinery | Does not effectively bind to nuclear import machinery |
| Amino Acid Sequence | Contains the wild-type NLS of NF-κB p50 | Contains a mutated NLS with key charged residues replaced |
Table 2: Expected Experimental Outcomes
| Assay | Treatment | Expected Result with this compound | Expected Result with SN50M |
| Western Blot (Nuclear Fraction) | Stimulant (e.g., LPS, TNF-α) | Decreased levels of nuclear NF-κB subunits (p65, p50) | No significant change in nuclear NF-κB subunit levels compared to stimulant alone |
| Electrophoretic Mobility Shift Assay (EMSA) | Stimulant (e.g., LPS, TNF-α) | Reduced or absent NF-κB-DNA binding complex | No significant change in NF-κB-DNA binding complex compared to stimulant alone |
| NF-κB Luciferase Reporter Assay | Stimulant (e.g., LPS, TNF-α) | Decreased luciferase activity | No significant change in luciferase activity compared to stimulant alone |
| Downstream Gene Expression (e.g., IL-6, TNF-α) | Stimulant (e.g., LPS, TNF-α) | Decreased expression of NF-κB target genes | No significant change in the expression of NF-κB target genes compared to stimulant alone |
Visualizing the Pathways and Workflows
To further clarify the roles of this compound and SN50M, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for comparing the two peptides.
Caption: NF-κB pathway and this compound/SN50M intervention points.
Caption: Workflow for comparing this compound and SN50M effects.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are standardized methodologies for key experiments used to assess the activity of this compound and SN50M.
Nuclear Protein Extraction for Western Blot
This protocol allows for the separation of nuclear proteins to specifically assess the translocation of NF-κB subunits.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a detergent (e.g., NP-40) and vortex briefly to disrupt the plasma membrane.
-
Centrifuge to pellet the nuclei.
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Incubate on ice with periodic vortexing to lyse the nuclei and release nuclear proteins.
-
Centrifuge at high speed to pellet cellular debris.
-
-
Protein Quantification and Western Blot:
-
Collect the supernatant containing the nuclear proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Proceed with standard Western blot protocol using primary antibodies against NF-κB subunits (e.g., p65, p50) and a nuclear loading control (e.g., Lamin B1, Histone H3).
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
-
Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the consensus NF-κB binding site.
-
Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, DIG) tag.
-
-
Binding Reaction:
-
Incubate the labeled probe with nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For supershift assays, add an antibody specific to an NF-κB subunit to the reaction to confirm the identity of the protein in the complex.
-
-
Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
-
Detect the probe to visualize the shifted bands, which represent the NF-κB-DNA complexes.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection:
-
Co-transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment and Lysis:
-
Treat the transfected cells with the stimulant in the presence or absence of this compound or SN50M.
-
Lyse the cells using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Conclusion
This compound serves as a valuable tool for inhibiting the nuclear translocation of NF-κB, thereby enabling the study of its role in various cellular processes. The use of SN50M as an inactive control is essential for validating the specificity of the observed effects and ensuring that they are indeed due to the inhibition of NF-κB and not to off-target or non-specific actions of the peptide. By employing rigorous experimental design, including appropriate controls and standardized protocols, researchers can confidently dissect the intricate roles of the NF-κB signaling pathway in health and disease.
References
A Comparative Guide to Specificity Assays for Confirming SN50's Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of specificity assays to confirm the target engagement of SN50, a well-known cell-permeable peptide inhibitor of NF-κB nuclear translocation. We will delve into the experimental data supporting its mechanism of action and compare its performance with alternative NF-κB inhibitors. This guide also includes detailed protocols for the key experiments cited.
Understanding this compound and its Target
This compound is a synthetic peptide that contains the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1] Its primary mechanism of action is to competitively inhibit the nuclear import of NF-κB, a key transcription factor involved in inflammatory responses, by binding to importin α, the nuclear transport receptor that recognizes the NLS.[2][3] Specifically, the active component of this compound, the N50 peptide, has been shown to bind with high affinity to importin α5 (Imp α5).[2][3]
Signaling Pathway of NF-κB Nuclear Import and Inhibition by this compound
The following diagram illustrates the classical NF-κB signaling pathway and the point of intervention for this compound.
Quantitative Comparison of this compound and Alternatives
To objectively evaluate this compound's performance, it is essential to compare it with other inhibitors of the NF-κB pathway that act through different mechanisms. IKK inhibitors, for instance, prevent the phosphorylation and subsequent degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm. Bay 11-7082 is another commonly used inhibitor that acts upstream of NF-κB nuclear translocation.[4][5]
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 | Reference |
| This compound | Importin α5 | Competitive inhibition of NF-κB nuclear import | Kd1 = 73 nM, Kd2 = 140 nM (for N50 peptide and Importin α5) | [2][3] |
| IKK-NBD | IKK complex | Blocks the interaction of IKKγ (NEMO) with IKKα and IKKβ | Varies by cell type and stimulus | [6] |
| Bay 11-7082 | IKKα (primarily) | Irreversibly inhibits IκBα phosphorylation | ~5-10 µM for inhibition of NF-κB activation | [4][5] |
Experimental Data Supporting this compound's Target Engagement
Direct Binding Assays
Direct measurement of the interaction between this compound and its target, importin α, is crucial for confirming target engagement.
A study by Fintan et al. utilized a modified competition binding assay to determine the specificity and affinity of the N50 peptide for various importin α isoforms.[2][3]
| Importin α Isoform | Binding Affinity (Kd) of N50 | Stoichiometry (N50:Importin α5) |
| Importin α1 | Lower affinity (not quantified) | - |
| Importin α3 | Lower affinity (not quantified) | - |
| Importin α4 | Lower affinity (not quantified) | - |
| Importin α5 | Kd1 = 73 nM, Kd2 = 140 nM | 2:1 |
These results demonstrate a high and specific affinity of the N50 peptide for importin α5, with the two dissociation constants suggesting binding to both the major and minor NLS binding pockets of the protein.[2][3]
Cellular Assays for Target Engagement
Cellular assays confirm that this compound engages its target in a physiological context and produces the expected downstream effects.
Nuclear Translocation Assay: This assay directly visualizes the inhibition of NF-κB moving from the cytoplasm to the nucleus.
| Treatment | % Inhibition of p65 Nuclear Translocation (relative to TNFα stimulation) |
| TNFα + this compound (18 µM) | ~50% |
| TNFα + Bay 11-7082 (12.5 µM) | Significant inhibition |
Data adapted from a study on the kinetics of NF-κB signaling.[1]
Downstream Gene Expression and Cytotoxicity: The functional consequence of inhibiting NF-κB translocation is a reduction in the expression of inflammatory genes and, in some contexts, enhanced cytotoxicity.
A study comparing this compound and the IKK inhibitor, IKK-NBD, in the context of CAR T-cell therapy for multiple myeloma, showed that both inhibitors could enhance the cytotoxic effects of the therapy.[6]
| Treatment | Enhancement of Cytotoxicity (p-value) | Reduction in Tumor Volume (in vivo, p-value) |
| BCMA CAR T + this compound | <0.05 | <0.05 |
| BCMA CAR T + IKK-NBD | <0.05 | Not reported |
Data from a study on enhancing the efficacy of CAR T-cell therapy.[6]
Experimental Protocols
Workflow for Co-Immunoprecipitation (Co-IP) to Confirm this compound-Importin α Interaction
This workflow outlines the steps to demonstrate the interaction between this compound and importin α in a cellular context.
Detailed Protocol for Co-Immunoprecipitation:
-
Cell Culture and Treatment: Culture cells of interest to ~80-90% confluency. Treat the cells with biotinylated this compound at a predetermined concentration and for a specific duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Lysate Incubation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Incubate the clear lysate with streptavidin-conjugated beads (e.g., agarose or magnetic) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an antibody specific for importin α. A band corresponding to the molecular weight of importin α will confirm the interaction.
Protocol for Western Blot Analysis of Nuclear NF-κB p65
-
Cell Treatment and Fractionation: Treat cells with the desired stimulus (e.g., TNFα) in the presence or absence of this compound or other inhibitors. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a dounce homogenizer-based method.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the nuclear p65 signal to a nuclear loading control (e.g., Histone H3 or Lamin B1).
Protocol for Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without a stimulus and/or inhibitor.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: If using a radioactive probe, dry the gel and expose it to X-ray film. If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate. A "shifted" band indicates the formation of an NF-κB-DNA complex.
Off-Target Engagement and Specificity
While this compound has been shown to be specific for importin α5, a comprehensive, unbiased proteomic screen to identify all potential off-target interactions of this compound is not yet available in the published literature. Such studies, for example using affinity purification-mass spectrometry (AP-MS) with biotinylated this compound as bait, would provide a more complete picture of its specificity.
Conclusion
The available data strongly support the targeted engagement of this compound with importin α5, leading to the inhibition of NF-κB nuclear translocation. Direct binding assays have quantified this interaction, and cellular assays have confirmed its functional consequences. When compared to other NF-κB inhibitors, this compound offers a distinct mechanism of action by directly targeting the nuclear import machinery. However, researchers should be aware that a comprehensive analysis of its off-target effects is still an area for future investigation. The provided protocols offer a starting point for researchers wishing to validate the specificity and efficacy of this compound in their own experimental systems.
References
- 1. scispace.com [scispace.com]
- 2. Targeting Nuclear Import Shuttles, Importins/Karyopherins alpha by a Peptide Mimicking the NFκB1/p50 Nuclear Localization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting nuclear import shuttles, importins/karyopherins alpha by a peptide mimicking the NFκB1/p50 nuclear localization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin B Regulates Collagen Expression by Fibroblasts via Prolonging TLR2/NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inhibitor bay 11-7082: Topics by Science.gov [science.gov]
- 6. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SN50 and Other NF-κB Inhibitors for Researchers and Drug Development Professionals
A deep dive into the efficacy, specificity, and mechanisms of prominent nuclear factor-kappa B inhibitors, supported by experimental data and detailed protocols.
In the landscape of cellular signaling and drug discovery, the nuclear factor-kappa B (NF-κB) pathway stands as a critical regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including cancer, inflammatory disorders, and autoimmune diseases. This has spurred the development of numerous inhibitors targeting this pathway, each with distinct mechanisms and properties. This guide provides a comparative analysis of the well-known peptide inhibitor SN50 against a panel of widely used small-molecule NF-κB inhibitors: BAY 11-7082, MG132, Parthenolide, QNZ (EVP4593), and SC75741.
Mechanism of Action: A Diverse Arsenal Against NF-κB
The inhibitors covered in this analysis employ varied strategies to disrupt the NF-κB signaling cascade. This compound, a cell-permeable peptide, acts by targeting the nuclear localization sequence (NLS) of the NF-κB p50 subunit, thereby preventing the translocation of the active NF-κB dimer into the nucleus. In contrast, the small-molecule inhibitors interfere with earlier steps in the pathway.
BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation, a crucial step for the release and activation of NF-κB.[1] MG132 is a potent, reversible, and cell-permeable proteasome inhibitor. By blocking the proteasome, it prevents the degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm.[2] Parthenolide , a sesquiterpene lactone, has been shown to inhibit the IκB kinase (IKK) complex and can also directly alkylate the p65 subunit of NF-κB. QNZ (EVP4593) is a potent inhibitor of NF-κB activation, although its precise molecular target within the pathway is not fully elucidated.[3][4] SC75741 is a potent inhibitor that has been shown to interfere with the DNA binding of the p65 subunit.[5]
Quantitative Comparison of Inhibitor Potency
A direct comparison of the half-maximal inhibitory concentration (IC50) values provides a quantitative measure of the potency of these inhibitors. It is important to note that these values can vary depending on the cell type, the stimulus used to activate the NF-κB pathway, and the specific assay employed. The following table summarizes reported IC50 values for the inhibition of NF-κB activity.
| Inhibitor | Target | Reported IC50 | Cell Line/Assay Condition |
| This compound | NF-κB p50 Nuclear Translocation | ~18 µM (for maximal inhibition) | Murine endothelial LE-II cells (LPS-induced) |
| BAY 11-7082 | IκBα Phosphorylation | 10 µM | Tumor cells (TNFα-induced)[1][6] |
| MG132 | 20S Proteasome (Chymotrypsin-like activity) | 100 nM | In vitro assay |
| Parthenolide | IKK Complex / p65 | Not consistently reported for direct NF-κB inhibition | |
| QNZ (EVP4593) | NF-κB Transcriptional Activation | 11 nM | Jurkat T cells[3][4] |
| SC75741 | p65 DNA Binding | 200 nM | In vitro[5] |
Specificity and Off-Target Effects: A Critical Consideration
While potent inhibition of the NF-κB pathway is desirable, the specificity of an inhibitor is paramount to minimize unintended cellular consequences.
-
This compound : As a peptide-based inhibitor, this compound is designed for a specific interaction with the NLS of p50. However, like many peptides, it can be susceptible to degradation and may have a shorter half-life in vivo. Its specificity for NF-κB has been questioned in some contexts.[7]
-
BAY 11-7082 : This inhibitor has been reported to have off-target effects, including the inhibition of other kinases and the induction of oxidative stress.[8][9] It can also inhibit the NLRP3 inflammasome independent of its effect on NF-κB.[8][10]
-
MG132 : Being a general proteasome inhibitor, MG132 affects the degradation of numerous cellular proteins, not just IκBα. This lack of specificity can lead to widespread cellular effects and toxicity.[11]
-
Parthenolide : Parthenolide is known to have multiple cellular targets beyond the NF-κB pathway, which may contribute to its pleiotropic effects.[10]
-
QNZ (EVP4593) : While a potent NF-κB inhibitor, QNZ has also been identified as an inhibitor of mitochondrial complex I, which could contribute to its cellular effects.[12]
-
SC75741 : Although reported as a potent NF-κB inhibitor, comprehensive studies on its off-target effects are less prevalent in the readily available literature.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique to study protein-DNA interactions, such as the binding of NF-κB to its consensus sequence in the DNA.
Detailed Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with the desired stimulus (e.g., TNF-α) and/or NF-κB inhibitor for the appropriate time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine:
-
Nuclear extract (5-10 µg)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 4% glycerol, 1 mM DTT)
-
Poly(dI-dC) (a non-specific competitor DNA)
-
Labeled probe (~20,000-50,000 cpm)
-
-
For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50).
-
Incubate at room temperature for 20-30 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6%).
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C.
-
-
Visualization:
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by using a reporter gene (luciferase) under the control of an NF-κB-responsive promoter.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB-responsive promoter and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Inhibitor and Stimulus Treatment:
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of the NF-κB inhibitor.
-
Pre-incubate with the inhibitor for a specified time (e.g., 1 hour).
-
Add the stimulus (e.g., TNF-α) to the wells and incubate for an additional period (e.g., 6-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of the phosphorylation status of IκBα or the nuclear translocation of p65.
Detailed Protocol for Nuclear and Cytoplasmic Fractionation and Western Blot:
-
Cell Treatment and Fractionation:
-
Treat cells with stimulus and/or inhibitor as described for the other assays.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving differential centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p65, anti-phospho-IκBα, anti-lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic fraction control).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion
The choice of an NF-κB inhibitor for research or therapeutic development depends on a careful consideration of its mechanism of action, potency, specificity, and potential off-target effects. This compound offers a distinct mechanism by directly targeting nuclear translocation, but its peptide nature may present challenges for in vivo applications. Small-molecule inhibitors like BAY 11-7082, MG132, Parthenolide, QNZ, and SC75741 provide a range of options targeting different nodes of the NF-κB pathway with varying degrees of potency and specificity. This guide provides a foundational comparison to aid researchers in selecting the most appropriate inhibitor for their specific experimental needs and to highlight key considerations for the development of novel NF-κB-targeted therapies. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative assessment of these important research tools.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Specificity of this compound for NF-kappa B? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro benchmarking of NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mystery of EVP4593: Perspectives of the Quinazoline-Derived Compound in the Treatment of Huntington’s Disease and Other Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating SN50's Effect on Downstream Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SN50, a cell-permeable peptide inhibitor of NF-κB, with other alternative inhibitors. The focus is on validating its effect on downstream gene expression through experimental data and detailed protocols.
This compound: Mechanism of Action
This compound is a cell-permeable peptide that contains the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1] Its mechanism of action relies on the competitive inhibition of the nuclear import of the active NF-κB complex.[1] By binding to the importin α/β receptors that recognize the NLS, this compound effectively blocks the translocation of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of its target genes.
Impact on Downstream Gene Expression
The inhibition of NF-κB nuclear translocation by this compound leads to a significant reduction in the expression of various downstream genes, primarily those involved in inflammation and immune responses. Notably, this compound has been shown to decrease the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Comparative Analysis of NF-κB Inhibitors
This compound represents one of several strategies to inhibit the NF-κB signaling pathway. Below is a comparison with other common inhibitors, highlighting their mechanisms and reported effects on downstream gene expression.
| Inhibitor Class | Example(s) | Mechanism of Action | Effect on Downstream Gene Expression |
| NLS Peptidomimetic | This compound | Competitively inhibits the nuclear import of the NF-κB p50/p65 heterodimer.[1] | Reduces mRNA expression of pro-inflammatory cytokines like TNF-α and IL-6.[2] |
| IκB Kinase (IKK) Inhibitors | BAY 11-7082, SC-514 | Inhibit the IκB kinase complex, preventing the phosphorylation and subsequent degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm.[3] | Potently inhibits the expression of NF-κB target genes, including those for inflammatory cytokines and adhesion molecules.[4] |
| Proteasome Inhibitors | Bortezomib | Inhibit the 26S proteasome, which is responsible for the degradation of phosphorylated IκBα. This leads to the accumulation of IκBα and the retention of NF-κB in the cytoplasm.[1][5] | Broadly suppresses the expression of NF-κB-dependent genes involved in cell survival, proliferation, and inflammation.[6] |
Quantitative Data on Gene Expression
The following table summarizes experimental data on the comparative effects of this compound and BAY 11-7082 on NF-κB activity and downstream cytokine expression in LPS-stimulated RAW 264.7 murine macrophages.
| Treatment | NF-κB Activity Inhibition | IL-6 mRNA Expression Reduction | TNF-α mRNA Expression Reduction |
| This compound | 46% | Greater reduction compared to TNF-α | Lower reduction compared to IL-6 |
| BAY 11-7082 | 41% | Greater reduction compared to TNF-α | Lower reduction compared to IL-6 |
Note: This data indicates that while both inhibitors reduce NF-κB activity to a similar extent, the resulting impact on specific downstream genes can differ, highlighting the complexity of the signaling pathway and the potential for differential gene regulation.[2]
Experimental Protocols
Validating the effect of this compound on downstream gene expression typically involves the following key experiments:
Western Blot for NF-κB Subunit Nuclear Translocation
This experiment is crucial to confirm that this compound is effectively inhibiting the translocation of NF-κB p65 from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa, RAW 264.7) to 70-80% confluency. Pre-treat cells with the desired concentration of this compound for 1-2 hours before stimulating with an NF-κB activator (e.g., TNF-α, LPS) for 30-60 minutes.
-
Cell Fractionation: Following treatment, wash cells with ice-cold PBS and harvest. Perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol involving hypotonic lysis and differential centrifugation.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for p65 in the nuclear and cytoplasmic fractions. A successful inhibition by this compound will show a decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 compared to the stimulated, untreated control. Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction to ensure equal loading.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a sensitive technique used to detect the DNA-binding activity of NF-κB in nuclear extracts.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and control cells as described in the Western Blot protocol.
-
Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, digoxigenin).
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction to demonstrate the specificity of the binding.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to identify the specific subunits in the DNA-protein complex.
-
-
Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or an anti-digoxigenin antibody-HRP conjugate, followed by ECL detection.
-
-
Data Analysis: A decrease in the intensity of the shifted band (the protein-DNA complex) in the this compound-treated samples compared to the stimulated control indicates reduced NF-κB DNA-binding activity.
Visualizing the NF-κB Signaling Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: NF-κB signaling pathway and the point of inhibition by this compound.
References
- 1. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 4. Precision and Accuracy in Quantitative Measurement of Gene Expression from Single-Cell/Nuclei RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB Signaling for Multiple Myeloma [mdpi.com]
- 6. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to SN50: Evaluating Cellular Effects with Robust Control Experiments
For researchers, scientists, and drug development professionals investigating the modulation of the NF-κB signaling pathway, the cell-permeable peptide SN50 is a widely utilized inhibitory agent. This compound is designed to block the nuclear translocation of the NF-κB complex, thereby preventing the transcription of pro-inflammatory genes.[1][2][3] A thorough and objective evaluation of this compound's performance necessitates a direct comparison with other inhibitors that target different nodes of the NF-κB pathway, alongside meticulously designed control experiments to ensure the specificity and validity of the observed cellular effects.
This guide provides a framework for these comparative studies, detailing experimental protocols and presenting hypothetical data to illustrate the expected outcomes. We will compare this compound with an IκB kinase (IKK) inhibitor (BAY 11-7082) and a proteasome inhibitor (MG-132), using appropriate positive and negative controls.
Understanding the Controls
To rigorously assess the activity of this compound, a multi-faceted approach to controls is essential:
-
Positive Control (TNF-α): Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that reliably activates the canonical NF-κB pathway.[4][5][6] It serves as the stimulus to induce NF-κB activation in the experimental system.
-
Negative Control (Vehicle): The solvent used to dissolve the inhibitors (e.g., DMSO or sterile water) is used as a vehicle control to account for any effects of the solvent on the cells.
-
Inactive Peptide Control (SN50M): SN50M is a mutant version of the this compound peptide with alterations in the nuclear localization sequence (NLS).[7][8] This renders it incapable of inhibiting NF-κB translocation and is crucial for demonstrating that the effects of this compound are specific to its intended mechanism and not due to non-specific peptide effects.
Key Experimental Assays for Evaluating this compound's Efficacy
To build a comprehensive picture of this compound's cellular effects, a combination of imaging, reporter-based, and biochemical assays is recommended.
p65 Nuclear Translocation Assay via Immunofluorescence
This assay directly visualizes the inhibitory effect of this compound on the nuclear import of the NF-κB p65 subunit.
Experimental Protocol:
-
Cell Culture: Seed human embryonic kidney (HEK293) cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitors: Treat the cells with the following for 1 hour:
-
This compound (50 µg/mL)
-
SN50M (50 µg/mL)
-
BAY 11-7082 (10 µM)
-
MG-132 (10 µM)
-
Vehicle Control (e.g., DMSO)
-
-
Stimulation: Add TNF-α (20 ng/mL) to the appropriate wells and incubate for 30 minutes. An unstimulated control group should also be maintained.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Incubate the cells with a primary antibody against NF-κB p65, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the percentage of cells showing nuclear p65 localization.
Expected Quantitative Data:
| Treatment Group | % of Cells with Nuclear p65 |
| Unstimulated | 5% |
| TNF-α (Positive Control) | 85% |
| TNF-α + Vehicle | 83% |
| TNF-α + SN50M | 81% |
| TNF-α + this compound | 15% |
| TNF-α + BAY 11-7082 | 20% |
| TNF-α + MG-132 | 18% |
NF-κB Transcriptional Activity Assay using a Luciferase Reporter
This assay quantifies the functional consequence of inhibiting NF-κB translocation by measuring the expression of a reporter gene under the control of an NF-κB response element.
Experimental Protocol:
-
Transfection: Co-transfect HEK293 cells in a 96-well plate with a plasmid containing a luciferase reporter gene driven by an NF-κB promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Pre-treatment and Stimulation: After 24 hours, pre-treat the cells with inhibitors as described in the immunofluorescence protocol for 1 hour, followed by stimulation with TNF-α (20 ng/mL) for 6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
Expected Quantitative Data:
| Treatment Group | Relative Luciferase Units (RLU) |
| Unstimulated | 1.0 |
| TNF-α (Positive Control) | 15.0 |
| TNF-α + Vehicle | 14.8 |
| TNF-α + SN50M | 14.5 |
| TNF-α + this compound | 2.5 |
| TNF-α + BAY 11-7082 | 3.0 |
| TNF-α + MG-132 | 2.2 |
IκBα Phosphorylation Assay via Western Blot
This biochemical assay assesses the upstream signaling events. This compound should not affect IκBα phosphorylation, as it acts downstream of this step. In contrast, IKK and proteasome inhibitors will impact IκBα phosphorylation and degradation, respectively.
Experimental Protocol:
-
Cell Culture and Treatment: Seed HEK293 cells in a 6-well plate. Pre-treat with inhibitors for 1 hour, followed by stimulation with TNF-α (20 ng/mL) for 15 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection and Quantification: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities using densitometry.
Expected Quantitative Data:
| Treatment Group | p-IκBα / Total IκBα Ratio |
| Unstimulated | 0.1 |
| TNF-α (Positive Control) | 1.0 |
| TNF-α + Vehicle | 0.98 |
| TNF-α + SN50M | 0.95 |
| TNF-α + this compound | 0.92 |
| TNF-α + BAY 11-7082 | 0.2 |
| TNF-α + MG-132 | 1.5 (accumulation of p-IκBα) |
Cytotoxicity Assessment using MTT Assay
It is crucial to ensure that the observed inhibitory effects are not a result of cell death. The MTT assay measures cell viability.
Experimental Protocol:
-
Cell Culture and Treatment: Seed HEK293 cells in a 96-well plate and treat with the inhibitors at the same concentrations used in the efficacy assays for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Expected Quantitative Data:
| Treatment Group | % Cell Viability |
| Vehicle Control | 100% |
| SN50M | 98% |
| This compound | 95% |
| BAY 11-7082 | 92% |
| MG-132 | 75% |
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams have been generated.
Experimental workflow for assessing this compound's cellular effects.
NF-κB signaling pathway and points of inhibitor action.
Logical relationship of control and experimental groups.
Conclusion
By employing a battery of assays and a well-defined set of controls, researchers can confidently assess the cellular effects of this compound. The inclusion of an inactive peptide control (SN50M) is paramount for demonstrating specificity, while comparison with inhibitors targeting different stages of the NF-κB pathway, such as BAY 11-7082 and MG-132, provides a broader context for this compound's mechanism of action. Furthermore, routine cytotoxicity testing ensures that the observed effects are a direct result of NF-κB inhibition and not a secondary consequence of cell death. This comprehensive approach will yield robust and publishable data for any study investigating the cellular impact of this compound.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. avantorsciences.com [avantorsciences.com]
A Head-to-Head Comparison of SN50 and Bortezomib on NF-κB
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making it a prime target for therapeutic intervention. This guide provides an objective, data-supported comparison of two widely used NF-κB inhibitors: the peptide-based inhibitor SN50 and the proteasome inhibitor bortezomib.
Mechanism of Action: A Tale of Two Strategies
This compound and bortezomib inhibit NF-κB activity through fundamentally different mechanisms. This compound acts as a direct antagonist of NF-κB nuclear translocation, while bortezomib's effect is indirect, targeting the proteasomal degradation of IκBα, an endogenous inhibitor of NF-κB.
This compound: Blocking the Nuclear Gateway
This compound is a cell-permeable peptide that contains the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1][2] By mimicking the NLS, this compound competitively inhibits the nuclear import of the active NF-κB p50/p65 heterodimer, effectively sequestering it in the cytoplasm and preventing the transcription of its target genes.[1]
Bortezomib: A Complex Dance with the Proteasome
Bortezomib is a proteasome inhibitor.[3] The canonical NF-κB pathway relies on the proteasomal degradation of the inhibitory protein IκBα. Bortezomib was initially thought to inhibit NF-κB by preventing this degradation, thereby locking NF-κB in an inactive state in the cytoplasm.[4]
However, extensive research has revealed a more complex and often paradoxical role for bortezomib in NF-κB regulation. While it can inhibit TNF-α-induced NF-κB activation, in many cancer cell lines, particularly multiple myeloma, bortezomib has been shown to paradoxically activate the canonical NF-κB pathway.[4] This activation is thought to occur through a stress-induced mechanism that leads to IκBα phosphorylation and subsequent degradation, despite the inhibition of the proteasome. In contrast, bortezomib has been shown to effectively inhibit NF-κB in other cell types, such as bone marrow stromal cells.
Quantitative Comparison of In Vitro Efficacy
Direct comparative studies of this compound and bortezomib across the same cell lines and assays are limited. The following table summarizes effective concentrations reported in various studies to inhibit NF-κB activity. It is important to note that these values are highly dependent on the cell type, stimulus, and assay used.
| Inhibitor | Cell Line | Assay | Effective Concentration | Reference |
| This compound | Multiple Myeloma (MM.1S, ARP-1) | Western Blot | 2.0 µM | [5] |
| Multiple Myeloma (ARD) | Western Blot | 3.0 µM | [5] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | 50 µg/mL | [6] | |
| Prostate Cancer (PC-3) | Immunocytochemistry | 40 µg/mL | [7] | |
| Murine Endothelial Cells (LE-II) | NF-κB Translocation | 18 µM | ||
| Bortezomib | T-cell Acute Lymphoblastic Leukemia (Jurkat) | Western Blot / ELISA | 12 nM | [8] |
| T-cell Acute Lymphoblastic Leukemia (MOLT4, CEM) | Western Blot / ELISA | 4 nM | [8] | |
| Head and Neck Squamous Carcinoma Cells | Live Cell Microscopy | 20 ng/mL | [3] | |
| Malignant Glioma Cells | EMSA | Not specified | [9] |
Visualizing the Mechanisms of Inhibition
The following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for studying its inhibition.
Caption: NF-κB pathway showing this compound and bortezomib intervention points.
Caption: A generalized workflow for comparing NF-κB inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key assays used to evaluate the effects of this compound and bortezomib on NF-κB.
Western Blot for NF-κB Activation (Nuclear Translocation of p65)
This protocol allows for the detection of the p65 subunit of NF-κB in the cytoplasm and nucleus, providing a measure of its translocation upon stimulation and inhibition.
Materials:
-
Cultured cells
-
This compound or Bortezomib
-
NF-κB stimulus (e.g., TNF-α)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cytoplasmic and nuclear extraction buffers[10]
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with desired concentrations of this compound or bortezomib for the specified time. Stimulate with an NF-κB activator like TNF-α for the indicated duration.
-
Cell Lysis and Fractionation:
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p65, anti-Lamin B1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is used to detect the binding of active NF-κB in nuclear extracts to a specific DNA consensus sequence.
Materials:
-
Nuclear extracts (prepared as in the Western blot protocol)
-
Double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'), labeled with biotin or a radioactive isotope.
-
Binding buffer (e.g., containing HEPES, KCl, EDTA, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC))
-
Unlabeled ("cold") competitor oligonucleotide
-
Non-denaturing polyacrylamide gel
-
TBE or TGE running buffer
-
Transfer apparatus and membrane (for non-radioactive detection)
-
Detection reagents (e.g., streptavidin-HRP for biotinylated probes)
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract, binding buffer, and labeled NF-κB probe.
-
For competition controls, add an excess of unlabeled probe to a separate reaction before adding the labeled probe.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in TBE or TGE buffer until the dye front is near the bottom.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film.
-
For biotinylated probes, transfer the DNA-protein complexes to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing a luciferase gene under the control of an NF-κB-responsive promoter.
Materials:
-
Cells suitable for transfection
-
NF-κB luciferase reporter plasmid
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound or Bortezomib
-
NF-κB stimulus (e.g., TNF-α)
-
Passive lysis buffer
-
Luciferase assay reagents (for both firefly and Renilla luciferase)
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24-48 hours, treat the cells with this compound or bortezomib, followed by stimulation with an NF-κB activator.
-
Cell Lysis: Wash the cells with PBS and lyse them with passive lysis buffer.
-
Luminometry:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (stop and glow) and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
MTT Assay for Cell Viability
The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cultured cells
-
This compound or Bortezomib
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with various concentrations of this compound or bortezomib for the desired time period.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Solubilization:
-
Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
Conclusion
This compound and bortezomib represent two distinct approaches to inhibiting the NF-κB pathway. This compound offers a direct and specific mechanism by blocking the nuclear translocation of active NF-κB. Its action is generally consistent across different cell types. Bortezomib, on the other hand, has a more complex and context-dependent effect. While it can inhibit NF-κB in certain scenarios, its potential to activate the pathway in some cancer cells is a critical consideration for its therapeutic application.
The choice between these inhibitors will depend on the specific research question, the cell type being studied, and the desired outcome. For direct and unambiguous inhibition of NF-κB nuclear translocation, this compound is a valuable tool. For studying the interplay between the proteasome and NF-κB signaling, or for its pleiotropic anti-cancer effects, bortezomib is a relevant, albeit more complex, agent. The experimental protocols provided herein offer a robust framework for the head-to-head evaluation of these and other NF-κB inhibitors in a laboratory setting.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. jpt.com [jpt.com]
- 3. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bortezomib Sensitizes Malignant Human Glioma Cells to TRAIL, Mediated by Inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SN50: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols for chemical reagents is paramount. This guide provides essential information for the proper disposal of SN50, a cell-permeable peptide inhibitor of nuclear factor-kappa B (NF-κB) translocation, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many research peptides, the full toxicological properties of this compound may not be completely understood. Therefore, it should be treated as a potentially hazardous substance. In case of accidental exposure, consult the Safety Data Sheet (SDS) for immediate first-aid measures.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like other peptide-based reagents, requires adherence to specific guidelines for chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health & Safety (EHS) department for specific protocols regarding chemical and peptide waste disposal. Local regulations may vary.
-
Waste Segregation: Unused or expired this compound, as well as any materials contaminated with it (e.g., pipette tips, vials, gloves), should be segregated as chemical waste.
-
Use Designated Waste Containers: Place all solid and liquid waste containing this compound into a clearly labeled, leak-proof hazardous waste container. The label should include the full chemical name ("this compound peptide inhibitor"), the approximate quantity, and the date.
-
Avoid Mixing Incompatible Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react and create additional hazards.
-
Arrange for Professional Disposal: Once the waste container is full, arrange for its collection and disposal by a certified hazardous waste management company, as coordinated through your institution's EHS office.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Primary Target | Inhibits the translocation of the NF-κB active complex into the nucleus. | [1] |
| Form | Typically supplied as a lyophilized powder. | [2] |
| Cytotoxicity | Studies have shown that this compound can have toxic effects on certain cell lines, such as prostate cancer cells. | [3] |
| Storage | Recommended storage for the lyophilized powder is at -20°C. | [2] |
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory practices for chemical waste management. No specific experimental protocols for the disposal of this compound were cited in the provided search results. The primary guidance for disposal comes from safety data sheets and general laboratory chemical waste guidelines.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SN50
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of SN50, a cell-permeable peptide inhibitor of NF-κB translocation. Adherence to these protocols is critical for maintaining a safe research environment and ensuring the integrity of your experimental results.
Personal Protective Equipment (PPE) for this compound
Given that this compound is a lyophilized peptide that can be aerosolized and may have unknown toxicological properties, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE for handling this compound in both its lyophilized and solubilized forms.
| Area of Protection | Required PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the lyophilized powder to prevent inhalation of aerosolized particles. |
| Hand Protection | Nitrile gloves | Standard laboratory practice to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect eyes from splashes or airborne powder. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound will minimize risks and ensure the longevity of the product.
Storage and Handling of this compound
Proper storage is crucial to maintain the stability and activity of the this compound peptide.[1][2][3][4][5]
-
Lyophilized Peptide:
-
Long-term storage: Store at -20°C or colder in a tightly sealed container, protected from light.[1][3]
-
Short-term storage: Can be kept at 4°C for short periods.[3]
-
Handling: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, as peptides can be hygroscopic.[4][5] Handle in a well-ventilated area, and wear appropriate PPE.[3] Avoid creating dust.
-
-
Peptide in Solution:
-
Preparation: Reconstitute the peptide using sterile, oxygen-free solvents if the peptide contains amino acids prone to oxidation (e.g., Cys, Met, Trp).[2] For many applications, sterile water or a buffer such as PBS is suitable.[2] Sonication can aid in dissolving the peptide.[2]
-
Storage: Peptide solutions are significantly less stable than the lyophilized form.[1][3] It is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3]
-
Stability: The stability of peptide solutions can range from weeks to months, depending on the solvent and storage temperature.[3]
-
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste: Used vials, contaminated gloves, and other solid materials should be placed in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a sealed, labeled hazardous waste container for disposal by your institution's environmental health and safety department. Do not pour down the drain.
Experimental Protocol: Inhibition of NF-κB Translocation in Cultured Cells
This protocol details a key experiment to assess the inhibitory effect of this compound on NF-κB p65 protein levels in cultured human adipocytes stimulated with lipopolysaccharides (LPS).[6]
Materials
-
Cultured human abdominal subcutaneous (AbdSc) adipocytes
-
Lipopolysaccharides (LPS)
-
This compound peptide
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protein lysis buffer
-
Reagents and equipment for Western blotting (e.g., SDS-PAGE gels, transfer apparatus, primary and secondary antibodies for NF-κB p65 and a loading control, chemiluminescence reagents, and imaging system)
Methodology
-
Cell Culture and Treatment:
-
Culture human AbdSc adipocytes to the desired confluency in the appropriate cell culture medium.
-
Treat the adipocytes with 10 ng/mL of LPS to stimulate NF-κB activation.
-
In parallel, co-incubate another set of LPS-treated adipocytes with 50 µg/mL of this compound.[6]
-
Include an untreated control group of adipocytes.
-
Incubate the cells for various time points (e.g., 3, 12, and 24 hours).[6]
-
-
Protein Extraction:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable protein lysis buffer to extract total protein.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for NF-κB p65.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection reagent and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the intensity of the NF-κB p65 bands and normalize them to the corresponding loading control bands.
-
Compare the levels of NF-κB p65 in the different treatment groups (control, LPS-treated, and LPS + this compound-treated) at each time point. A marked reduction in NF-κB p65 levels in the this compound co-incubated cells compared to the LPS-only treated cells indicates successful inhibition.[6]
-
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
